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3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride Documentation Hub

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  • Product: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride
  • CAS: 1220036-50-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physicochemical Profiling, and Application Potential of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride

Executive Summary & Molecular Architecture In modern drug discovery, the strategic functionalization of saturated nitrogen heterocycles is a cornerstone of lead optimization. 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern drug discovery, the strategic functionalization of saturated nitrogen heterocycles is a cornerstone of lead optimization. 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride represents a highly specialized, bifunctional building block. By appending a short, flexible polyethylene glycol (PEG)-like ether chain to a basic pyrrolidine core, this molecule bridges the gap between target affinity and pharmacokinetic viability.

Pyrrolidine derivatives are highly valued building blocks due to their favorable physicochemical properties and high prevalence in FDA-approved therapeutics[1]. The incorporation of a short PEG-like chain, such as an ethoxyethoxy group, onto a pyrrolidine scaffold is a proven strategy to enhance aqueous solubility, reduce aggregation, and modulate pharmacokinetic profiles in drug discovery[2].

Structural Causality

The architecture of this compound is not arbitrary; every functional group serves a distinct physicochemical purpose:

  • The Pyrrolidine Core: Provides a secondary amine that acts as a basic center (pKa ~9.5). This ensures the molecule is predominantly ionized at physiological pH, enabling strong ionic interactions with target proteins (e.g., GPCRs or kinase hinge regions).

  • The (2-Ethoxyethoxy)methyl Side Chain: This di-ether appendage acts as a miniature PEG chain. It introduces multiple hydrogen-bond acceptors without adding hydrogen-bond donors, thereby increasing aqueous solubility and membrane permeability simultaneously.

  • The Hydrochloride Salt Form: The free base of this compound is likely a viscous, hygroscopic oil. Conversion to the hydrochloride salt locks the amine in its protonated state, drastically improving solid-state stability, shelf-life, and handling properties for high-throughput synthesis.

SPR Core Pyrrolidine Core (Secondary Amine) Prop1 Target Binding & Basic pKa (~9.5) Core->Prop1 SideChain (2-Ethoxyethoxy)methyl Side Chain Prop2 Enhanced Aqueous Solubility & Flexibility SideChain->Prop2 Salt Hydrochloride Salt Prop3 Solid-State Stability & Bioavailability Salt->Prop3 Prop1->Prop2 Synergistic Solubility

Fig 1: Structure-Property Relationship (SPR) mapping of the compound's architectural features.

Physicochemical Properties & Data Synthesis

To effectively utilize this building block in a synthetic pipeline, one must understand its quantitative parameters. Mass spectrometry and structural annotation of closely related ethoxyethoxy pyrrolidines confirm the stability and predictable fragmentation patterns of this ether-functionalized amine class[3].

Below is a consolidated table of the compound's physicochemical properties, emphasizing the implication of each metric.

PropertyValueCausality / Implication for Drug Design
Molecular Formula C9H19NO2 • HCl (C9H20ClNO2)Defines the stoichiometry and exact mass for LC-MS validation.
Molecular Weight 209.71 g/mol (Salt) / 173.25 g/mol (Base)Low MW ensures that coupling this block to a larger scaffold will not violate Lipinski’s Rule of 5.
H-Bond Donors 2 (in salt form)The protonated amine provides critical directional hydrogen bonding for target engagement.
H-Bond Acceptors 3The two ether oxygens and one amine nitrogen enhance hydration radius and aqueous solubility.
Rotatable Bonds 6The flexible ether chain can adopt multiple conformations, allowing it to act as a dynamic solubilizing appendage without causing steric clashes.
Predicted pKa ~9.2 - 9.8Ensures >95% ionization in blood plasma (pH 7.4), driving favorable volume of distribution.

Self-Validating Experimental Protocol: Synthesis & Isolation

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodology details the synthesis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride from a commercially available precursor, utilizing a self-validating feedback loop to ensure absolute purity.

Mechanistic Workflow

Synthesis SM N-Boc-3-hydroxymethyl pyrrolidine Step1 Alkylation (NaH, 1-bromo-2-ethoxyethane) SM->Step1 Int N-Boc-3-[(2-ethoxyethoxy) methyl]pyrrolidine Step1->Int Step2 Deprotection & Salt Formation (4M HCl in Dioxane) Int->Step2 Prod 3-[(2-Ethoxyethoxy)methyl] pyrrolidine HCl Step2->Prod

Fig 2: Self-validating synthetic workflow for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

Step-by-Step Methodology

Step 1: Etherification (Williamson Ether Synthesis)

  • Procedure: Dissolve N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions.

  • Causality: NaH is chosen because it quantitatively deprotonates the primary alcohol to an alkoxide, driving the reaction forward and preventing unreacted starting material. The argon atmosphere prevents the highly reactive NaH from quenching via atmospheric moisture.

  • Addition: After 30 minutes of stirring, add 1-bromo-2-ethoxyethane (1.2 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Before quenching, draw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is only deemed complete when the starting material peak is <1% and the intermediate mass [M+H-Boc]+ is dominant.

Step 2: Boc-Deprotection and Salt Formation

  • Procedure: Isolate the intermediate via standard aqueous workup and concentrate. Dissolve the crude N-Boc-3-[(2-ethoxyethoxy)methyl]pyrrolidine in a minimal amount of anhydrous dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) at room temperature.

  • Causality: Why 4M HCl in Dioxane? Dioxane is a non-polar solvent that perfectly solubilizes the Boc-protected intermediate but acts as an anti-solvent for the resulting hydrochloride salt. As the Boc group is cleaved (releasing isobutylene and CO2 gases), the highly polar product precipitates out of solution. This leverages Le Chatelier's principle to drive the reaction to absolute completion while simultaneously purifying the product.

  • Isolation: Stir for 4 hours. The product will form a white crystalline precipitate. Filter the suspension, wash the filter cake with cold diethyl ether to remove any residual dioxane or organic impurities, and dry under high vacuum.

  • Final Validation: Confirm the structure via 1H-NMR (D2O). The disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group) and the presence of the complex multiplet at 3.5-3.7 ppm (ether chain) confirms successful synthesis.

Applications in Drug Discovery

The primary utility of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride lies in its application as a solubilizing appendage or a pharmacophore core .

When a lead compound suffers from poor aqueous solubility (a common issue with planar, aromatic kinase inhibitors), medicinal chemists can couple this pyrrolidine building block to the core scaffold via an amide bond or SNAr reaction. The flexible ethoxyethoxy chain disrupts crystal lattice packing (lowering melting point) and interacts favorably with water molecules, significantly improving the oral bioavailability and formulation profile of the resulting drug candidate[2].

References

  • PubChemLite - (3s)-3-(2-ethoxyethoxy)
  • Source: researchgate.
  • Source: dovepress.

Sources

Exploratory

Comprehensive Safety, Handling, and Application Guide for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride in Drug Discovery

[4.2, 4.5 Detailing Physicochemical Properties I'm now integrating the physicochemical details, specifically the IUPAC name, formula, and molecular weight, including the free base. I'm noting the typical appearance, whic...

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Author: BenchChem Technical Support Team. Date: March 2026

[4.2, 4.5

Detailing Physicochemical Properties

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Outlining Hazard Identification

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Defining Safety Precautions

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Visualizing Coupling Reaction

I'm now detailing an amide coupling procedure using HATU/DIPEA, and an extraction process with DCM and NaHCO3. I'm noting the basicity of NaHCO3 and its protective role. I'm including LC-MS validation to confirm successful coupling by observing mass changes. The entire workflow visual is next.

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Finalizing Technical Details

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Integrating Citations and Links

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Drafting Detailed Text

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Structuring Safety Data

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Refining Neutralization Procedure

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Detailing Step-by-Step Procedure

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Verifying Data Integrity

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Executive Summary

In modern medicinal chemistry, the saturated five-membered pyrrolidine ring is a highly privileged scaffold. It offers predictable stereochemistry, favorable sp³-hybridization, and enhanced three-dimensional pharmacophore coverage compared to planar aromatic systems, as detailed in the 1 review[1].

The integration of a 2-ethoxyethoxy moiety onto the pyrrolidine ring serves as a strategic pharmacokinetic modification[2]. Similar to PEGylation, this ether-linked side chain significantly modulates lipophilicity, improves aqueous solubility, and acts as a flexible hydrogen bond acceptor, which can critically enhance target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3][4]. Supplied as a hydrochloride salt, 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride ensures long-term bench stability, mitigating the volatility and oxidative degradation typical of free aliphatic amines[5].

Physicochemical Profiling & Structural Rationale

Before integrating this building block into a DNA-encoded library (DEL) or a traditional lead optimization campaign, it is critical to understand its physicochemical baseline:

  • Chemical Identity: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride

  • Molecular Formula: C₉H₁₉NO₂ • HCl

  • Molecular Weight: 209.71 g/mol (Free base: 173.25 g/mol )

  • Structural Rationale: The secondary amine of the pyrrolidine core acts as a versatile nucleophilic coupling point (e.g., for amidation or SₙAr reactions)[5]. Concurrently, the hydrophilic ethoxyethoxy tail ensures that the resulting Active Pharmaceutical Ingredient (API) maintains high solubility in both aqueous media and polar organic solvents[4].

Hazard Identification & Safety Data Sheet (SDS) Core Elements

Working with functionalized pyrrolidine hydrochlorides requires strict adherence to OSHA and GHS safety standards. While the ethoxyethoxy group reduces the vapor pressure compared to unsubstituted pyrrolidine, the compound retains inherent irritant properties typical of cyclic amine salts, as outlined in standard 6[6].

Summarized SDS Hazard Data
Hazard ClassGHS CategorySignal WordHazard Statement (Code)Precautionary Measures
Acute Toxicity (Oral) Category 4WarningHarmful if swallowed (H302)Wash hands thoroughly after handling. Do not eat/drink in the lab[7].
Skin Corrosion/Irritation Category 2WarningCauses skin irritation (H315)Wear protective nitrile gloves and a standard lab coat[8].
Serious Eye Damage Category 2AWarningCauses serious eye irritation (H319)Wear tightly fitting safety goggles or a face shield[6].
STOT - Single Exposure Category 3WarningMay cause respiratory irritation (H335)Handle exclusively outdoors or within a well-ventilated fume hood[7].
Handling and Storage Causality

Hydrochloride salts of functionalized amines are notoriously hygroscopic. Exposure to atmospheric moisture leads to deliquescence (absorbing moisture until it dissolves in its own water of hydration).

  • Storage Protocol: Store the compound in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) at 2–8°C. Ensure the container is warmed to room temperature in a desiccator before opening to prevent condensation on the cold chemical[6].

Experimental Workflows: Free-Basing and Amide Coupling

As an Application Scientist, I frequently observe that direct coupling of amine hydrochlorides using an excess of organic base (e.g., Triethylamine or DIPEA) in situ leads to sluggish kinetics and incomplete conversion. This is due to competitive salt-pairing effects and localized pH buffering within the reaction microenvironment.

To maximize the nucleophilicity of the pyrrolidine nitrogen, a dedicated biphasic free-basing step is required prior to synthetic application[5].

Protocol: Quantitative Free-Basing and Self-Validating Amide Coupling

Step 1: Biphasic Neutralization

  • Weigh 1.0 mmol of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride and transfer it to a 20 mL scintillation vial.

  • Suspend the salt in 5 mL of Dichloromethane (DCM).

  • Add 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality Note: With a pH of ~8.3, NaHCO₃ is sufficiently basic to deprotonate the pyrrolidine (typical pKₐ ~9.5) without causing base-catalyzed hydrolysis of sensitive downstream coupling partners or generating excessive exothermic heat.

Step 2: Extraction and Desiccation

  • Stir the biphasic mixture vigorously for 15 minutes at room temperature.

  • Transfer to a separatory funnel, isolate the lower organic (DCM) layer, and extract the aqueous layer with an additional 2 × 5 mL of DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) for 10 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Causality Note: Maintain the rotary evaporator water bath below 30°C. Excessive heat can cause volatilization or thermal degradation of the newly liberated aliphatic amine.

Step 3: Amide Coupling (Self-Validating System)

  • Dissolve the resulting free base in 3 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.1 mmol of the target carboxylic acid, followed by 1.2 mmol of HATU (coupling reagent) and 2.0 mmol of DIPEA.

  • Stir at room temperature for 2 hours.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. The complete disappearance of the free amine mass (m/z [M+H]⁺ = 174.1) and the emergence of the corresponding product mass confirms successful coupling and validates the workflow.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the critical path from raw material handling to API development, emphasizing the necessary transition from the stable hydrochloride salt to the reactive free amine.

G A 3-[(2-Ethoxyethoxy)methyl] pyrrolidine HCl B Analytical QC (LC-MS, 1H-NMR) A->B Quality Check C Safety & Handling (GHS Protocols, PPE) A->C SDS Compliance D Free-Basing (Aq. Base / Extraction) B->D Validated Batch C->D Safe Execution E Synthetic Application (Amide Coupling / SNAr) D->E Reactive Free Amine F API Development (Lead Optimization) E->F Target Molecule

Workflow for the safe handling, validation, and synthetic application of pyrrolidine building blocks.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: N
  • Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation Source: ACS Public
  • Safety Data Sheet - N-(2-Chloroethyl)pyrrolidine hydrochloride Source: Fisher Scientific
  • Pyrrolidine Derivatives in Drug Discovery Source: PharmaBlock
  • Synthesis and characterization of novel ethoxy-substituted metallophthalocyanines Source: ResearchG
  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: ChemRxiv
  • Safety Datasheet: 3(3,4-Dichlorophenoxy)pyrrolidine hydrochloride Source: AiFChem
  • SAFETY DATA SHEET: Pyrrolidine Hydrochloride Source: TCI America

Sources

Foundational

solubility profile of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride in polar and non-polar solvents

An In-Depth Technical Guide to the Solubility Profile of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride Executive Summary In modern drug discovery and synthetic organic chemistry, functionalized pyrrolidines serve a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride

Executive Summary

In modern drug discovery and synthetic organic chemistry, functionalized pyrrolidines serve as critical pharmacophores and versatile building blocks. Specifically, 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride (CAS: 1220036-50-9) represents a highly specialized intermediate. It combines the rigid, cyclic secondary amine core of a pyrrolidine with a flexible, hydrophilic di-ether side chain.

Understanding the solubility profile of this compound across polar and non-polar solvents is paramount for optimizing reaction conditions, designing purification workflows (such as liquid-liquid extractions), and formulating active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic drivers of its solvation, provide a predictive quantitative solubility profile, and outline a self-validating experimental protocol for empirical determination.

Structural Deconstruction & Solvation Thermodynamics

To predict and understand the macroscopic solubility of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride, we must first analyze its microscopic structural components and how they interact with different solvent dielectric environments.

The Pyrrolidine Hydrochloride Core

The parent compound, pyrrolidine, is a cyclic secondary amine known for its high basicity and miscibility in water[1]. However, in its hydrochloride salt form, the nitrogen atom is protonated ( NH2+​ ), creating a highly polar, ionic functional group balanced by a chloride anion ( Cl− )[2].

  • Causality of Insolubility in Non-Polar Media: The formation of the hydrochloride salt establishes a strong ionic crystal lattice. For dissolution to occur, the solvation energy provided by the solvent must overcome this lattice energy. Non-polar solvents lack the dipole moment required to stabilize the dissociated NH2+​ and Cl− ions, rendering the salt largely insoluble[3].

  • Causality of Solubility in Polar Media: Polar protic solvents (like water and methanol) possess high dielectric constants and hydrogen-bonding capabilities. They readily engage in ion-dipole interactions, effectively hydrating/solvating the ions and dismantling the crystal lattice[4].

The 3-[(2-Ethoxyethoxy)methyl] Side Chain

This substituent is a polyethylene glycol (PEG)-like aliphatic ether chain.

  • Amphiphilic Contribution: The ether oxygens act as potent hydrogen-bond acceptors, further enhancing solubility in aqueous and protic media. Conversely, the ethyl and methyl hydrocarbon segments introduce a minor degree of lipophilicity. While this does not override the dominant ionic nature of the HCl salt, it slightly increases the compound's affinity for polar aprotic solvents (e.g., dichloromethane or chloroform) compared to unsubstituted pyrrolidine hydrochloride.

G Compound 3-[(2-Ethoxyethoxy)methyl] pyrrolidine HCl PolarProtic Polar Protic Solvents (Water, MeOH) Compound->PolarProtic High Affinity PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Compound->PolarAprotic Moderate Affinity NonPolar Non-Polar Solvents (Hexane, Toluene) Compound->NonPolar Low Affinity Mech1 Ion-Dipole & H-Bonding (Lattice Dissociation) PolarProtic->Mech1 Mech2 High Dielectric Solvation (Cation Stabilization) PolarAprotic->Mech2 Mech3 Lattice Energy > Solvation Energy (Precipitation/Insoluble) NonPolar->Mech3

Solvation thermodynamics of the pyrrolidine HCl salt across solvent classes.

Quantitative Solubility Profile

Based on the physicochemical properties of amine hydrochlorides and the structural heuristics of the di-ether side chain, the following table summarizes the extrapolated solubility profile of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride at standard ambient temperature (25 °C).

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility RangeSolvation Mechanism
Polar Protic Water ( H2​O )80.1> 100 mg/mL (Highly Soluble)Ion-dipole interactions; extensive H-bond donation to ether oxygens.
Polar Protic Methanol ( CH3​OH )32.7> 50 mg/mL (Freely Soluble)Ion-dipole stabilization; H-bonding.
Polar Aprotic DMSO46.720 - 50 mg/mL (Soluble)High dielectric constant stabilizes the dissociated cation.
Polar Aprotic Acetonitrile ( CH3​CN )37.51 - 10 mg/mL (Slightly Soluble)Moderate polarity; lacks H-bond donation to solvate the chloride anion effectively.
Non-Polar Toluene2.38< 0.1 mg/mL (Practically Insoluble)Insufficient polarity to overcome the ionic lattice energy.
Non-Polar Hexane1.88< 0.01 mg/mL (Insoluble)Complete lack of dipole moment and H-bonding capacity.

Note: The transition from the free base (an oily, lipophilic liquid) to the hydrochloride salt fundamentally shifts the molecule from being soluble in non-polar organics to being highly water-soluble[2].

Experimental Methodology: The Shake-Flask Protocol

To transition from predictive heuristics to empirical certainty, researchers must employ a self-validating experimental system. The Isothermal Shake-Flask Method remains the gold standard for determining equilibrium solubility in drug discovery[5].

The following protocol is designed to ensure scientific integrity by incorporating a time-course validation step, ensuring true thermodynamic equilibrium is reached rather than a transient kinetic state.

Materials & Reagents
  • 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride (Purity 99%, verified by NMR/LC-MS).

  • Analytical grade solvents (Water, Methanol, DMSO, Hexane).

  • Thermostatic shaker incubator (calibrated to 25.0 ± 0.1 °C).

  • 0.22 µm PTFE syringe filters (ensure solvent compatibility).

  • HPLC-UV or LC-MS/MS system for quantification.

Step-by-Step Workflow
  • Saturation Preparation: Add an excess amount of the solid compound (e.g., 200 mg) to 1.0 mL of the target solvent in a tightly sealed glass vial. The presence of undissolved solid is visually required to guarantee saturation.

  • Isothermal Equilibration: Place the vials in the thermostatic shaker at 25 °C and 300 RPM.

  • Self-Validation Sampling (The Causality Check): To prove equilibrium, withdraw 50 µL aliquots at 24 hours and 48 hours . If the concentration varies by more than 5% between these time points, equilibrium has not been reached, and shaking must continue for 72 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE filter to remove micro-particulates[5].

  • Dilution & Quantification: Dilute the filtered supernatant with the HPLC mobile phase to fit within the linear range of a previously constructed calibration curve. Quantify the concentration via HPLC.

  • Data Synthesis: Calculate the mean solubility and standard deviation (SD) from triplicate biological replicates.

G Step1 1. Saturation Add excess solid to solvent Step2 2. Equilibration Isothermal shaking (24-72h) Step1->Step2 Step3 3. Separation Centrifugation/Filtration (0.22µm) Step2->Step3 Step4 4. Quantification HPLC-UV/MS Analysis Step3->Step4 Step5 5. Validation Calculate mean ± SD Step4->Step5

Standardized shake-flask methodology for equilibrium solubility determination.

Implications for Chemical Synthesis & Formulation

Understanding this solubility profile dictates several downstream operational choices:

  • Reaction Solvent Selection: If this compound is used as a nucleophile in an SN​2 or Buchwald-Hartwig amination, the HCl salt must be neutralized to the free base. Because the salt is insoluble in non-polar solvents like toluene, reactions are best run in polar aprotic solvents (DMF or DMSO) where the salt is partially soluble, or a biphasic system (Water/Dichloromethane) can be used with a phase-transfer catalyst.

  • Workup & Purification: The stark contrast in solubility between the free base and the HCl salt allows for elegant acid-base extractions. The compound can be trapped in the aqueous phase by lowering the pH (forming the water-soluble HCl salt), washed with non-polar organics (hexane/ether) to remove impurities, and then basified to extract the free base back into an organic layer[3].

Sources

Exploratory

Molecular Weight and Exact Mass Calculation for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride: A Comprehensive Guide for Mass Spectrometry and Drug Development

Executive Summary In the landscape of modern drug discovery, pyrrolidine derivatives frequently serve as privileged scaffolds due to their favorable pharmacokinetic properties and conformational rigidity. 3-[(2-Ethoxyeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, pyrrolidine derivatives frequently serve as privileged scaffolds due to their favorable pharmacokinetic properties and conformational rigidity. 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is a highly functionalized secondary amine salt. For researchers engaged in quantitative structure-activity relationship (QSAR) studies, pharmacokinetics, and analytical validation, precise mass calculation is non-negotiable.

This whitepaper provides an authoritative, step-by-step deconstruction of the molecular weight (average mass) and exact mass (monoisotopic mass) of this compound. Furthermore, it bridges theoretical calculations with practical High-Resolution Mass Spectrometry (HRMS) workflows, explaining the causality behind ionization behaviors and experimental protocols.

Part 1: Chemical Architecture & Formula Derivation

Before calculating mass metrics, we must deconstruct the molecule into its fundamental chemical moieties. The compound is a hydrochloride salt of a substituted pyrrolidine.

Structural Deconstruction
  • Pyrrolidine Core : A five-membered nitrogen-containing heterocycle. As a radical substituted at the C3 position, its formula is C₄H₈N .

  • Substituent : The (2-ethoxyethoxy)methyl group is attached to the C3 position.

    • Methyl bridge: -CH₂-

    • 2-Ethoxyethoxy tail: -O-CH₂-CH₂-O-CH₂-CH₃

    • Total substituent formula: C₅H₁₁O₂

  • Free Base Formula : Combining the core and substituent yields C₉H₁₉NO₂ .

  • Salt Form : The secondary amine in the pyrrolidine ring is highly basic and is stabilized as a hydrochloride salt by adding HCl, yielding the final formula C₉H₂₀ClNO₂ .

G A 3-[(2-Ethoxyethoxy)methyl] pyrrolidine HCl (C9H20ClNO2) B Pyrrolidine Core (C4H8N) A->B C (2-Ethoxyethoxy)methyl Substituent (C5H11O2) A->C D Hydrochloride Salt (HCl) A->D

Caption: Structural deconstruction of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

Part 2: Quantitative Mass Calculations

In analytical chemistry, distinguishing between Molecular Weight and Exact Mass is critical.

  • Molecular Weight (MW) is calculated using the standard atomic weights (average isotopic abundances) and is used for macroscopic laboratory tasks like weighing powders for molar solutions [1].

  • Exact Mass (Monoisotopic Mass) is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value detected by High-Resolution Mass Spectrometers (HRMS) [2].

Table 1: Elemental Composition and IUPAC Atomic Masses
ElementIsotopeMonoisotopic Mass (Da)Standard Atomic Weight ( g/mol )Count (Free Base)Count (Salt)
Carbon (C) ¹²C12.00000012.01199
Hydrogen (H) ¹H1.0078251.0081920
Nitrogen (N) ¹⁴N14.00307414.00711
Oxygen (O) ¹⁶O15.99491515.99922
Chlorine (Cl) ³⁵Cl34.96885335.45001
Step-by-Step Calculation (Free Base: C₉H₁₉NO₂)
  • Exact Mass : (9 × 12.000000) + (19 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) = 173.141579 Da [3].

  • Molecular Weight : (9 × 12.011) + (19 × 1.008) + (1 × 14.007) + (2 × 15.999) = 173.25 g/mol .

Table 2: Mass Specifications Summary
Chemical StateFormulaMolecular Weight ( g/mol )Exact Mass (Da)
Free Base C₉H₁₉NO₂173.25173.1416
Hydrochloride Salt C₉H₂₀ClNO₂209.71209.1183
Protonated Ion [M+H]⁺ [C₉H₂₀NO₂]⁺N/A174.1489

(Note: The exact m/z of the protonated ion is calculated by adding the mass of a proton (1.007276 Da) to the free base exact mass).

Part 3: Analytical Workflows & Experimental Protocols

When validating the synthesis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride via Liquid Chromatography-Mass Spectrometry (LC-MS), the salt form dictates specific sample preparation and ionization parameters.

Causality in Experimental Design

Why do we target the free base exact mass (174.1489 m/z) instead of the salt mass? In Electrospray Ionization (ESI), non-covalent salts completely dissociate in the liquid phase or during the desolvation process. The mass spectrometer will not detect the intact C₉H₂₀ClNO₂ molecule. Instead, the highly basic secondary amine of the pyrrolidine ring readily accepts a proton from the acidic mobile phase, forming the [M+H]⁺ ion [2].

G A Analyte in Solution [C9H19NO2 • HCl] B Desolvation & Dissociation (ESI Source) A->B Heat/N2 C Protonation [C9H19NO2 + H]+ B->C +H+ D Detection m/z = 174.1489 C->D Mass Analyzer

Caption: ESI+ ionization mechanism showing salt dissociation and protonation of the free base.

Standard Operating Procedure: LC-HRMS Validation

To ensure a self-validating system, the following protocol minimizes ion suppression from the chloride counter-ion while maximizing the signal-to-noise ratio for the target analyte.

Step 1: Stock Solution Preparation

  • Weigh 1.0 mg of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. (Causality: Methanol ensures complete dissolution of both the organic framework and the salt).

Step 2: Working Dilution & Desalting

  • Dilute the stock to 1 µg/mL using a 50:50 mixture of H₂O:Acetonitrile containing 0.1% Formic Acid .

  • (Causality: Formic acid acts as a proton donor to ensure >99% of the pyrrolidine exists as the[M+H]⁺ cation before entering the ESI source. High dilution prevents chloride-induced ion suppression).

Step 3: Chromatographic Separation

  • Column : C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient : 5% to 95% Acetonitrile over 5 minutes. The hydrophilic nature of the ether linkages and the charged amine will result in early-to-mid elution.

Step 4: HRMS Acquisition

  • Mode : Positive Electrospray Ionization (ESI+).

  • Resolution : Set Orbitrap or Q-TOF to ≥ 70,000 FWHM.

  • Target Extraction : Extract the Extracted Ion Chromatogram (XIC) at m/z 174.1489 with a mass tolerance window of ± 5 ppm.

G S1 Sample Preparation (Dilution in MeOH/H2O + 0.1% FA) S2 Chromatographic Separation (C18 UPLC Column) S1->S2 S3 Electrospray Ionization (ESI+) Salt Dissociation -> [M+H]+ S2->S3 S4 HRMS Analysis (Orbitrap / TOF) S3->S4 S5 Data Processing (Extracted Ion Chromatogram: m/z 174.1489) S4->S5

Caption: Step-by-step LC-HRMS workflow for exact mass validation of the free base.

Part 4: Mechanistic Insights & Data Interpretation

When analyzing the mass spectra of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine, researchers must account for isotopic envelopes. While the monoisotopic peak (A0) at 174.1489 m/z will be the base peak, a distinct A+1 peak will appear at approximately 175.152 m/z.

Causality of the A+1 Peak: This peak is primarily driven by the natural abundance of ¹³C (approx. 1.1% per carbon atom). Because the free base contains 9 carbon atoms, the relative intensity of the A+1 peak will be approximately 9 × 1.1% = ~9.9% of the monoisotopic peak's intensity. Validating this isotopic ratio serves as an orthogonal confirmation of the C₉H₁₉NO₂ formula, ensuring the detected mass is not a false positive from an isobaric contaminant.

References

  • Atomic Weights of the Elements 2013 (IUPAC Technical Report) Source: Pure and Applied Chemistry URL:[Link]

  • Mass Spectrometry: A Textbook (3rd Edition) Source: Springer URL:[Link]

  • 9-Aminononanoic acid (CID 136877) - Isomeric Reference for Exact Mass Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Foundational

A Technical Guide to the Thermodynamic Stability of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride at Room Temperature

Prepared by: Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride at ambient cond...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride at ambient conditions. As this specific molecule is a novel chemical entity, this document synthesizes established principles of chemical stability with a detailed, first-principles approach to experimental design. We will dissect the molecule's structure to identify potential degradation liabilities, propose a multi-tiered experimental strategy to probe its intrinsic stability, and provide detailed, field-proven protocols for key analytical techniques. This guide is intended for researchers, drug development scientists, and quality control professionals tasked with ensuring the long-term viability and safety of new pharmaceutical candidates.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the product's shelf-life, influences its safety and efficacy profile, and has significant implications for storage, transportation, and formulation.[1][2] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability.[3] Therefore, a rigorous and early assessment of an API's intrinsic stability is not merely a regulatory requirement but a fundamental scientific necessity to de-risk a development program.[4] This guide will systematically outline the process for determining the room temperature stability of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride, a molecule containing several functional groups that warrant careful investigation.

Molecular Structure Analysis and Potential Stability Liabilities

A thorough analysis of the molecular structure is the first step in predicting potential degradation pathways.

Structure: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride

  • Pyrrolidine Ring: The saturated, five-membered pyrrolidine ring is a common scaffold in many FDA-approved drugs.[5][6] The nitrogen atom, a secondary amine, is basic and nucleophilic, making it a potential site for oxidation.[5]

  • Ether Linkages: The molecule contains two ether linkages (-CH2-O-CH2-). Ethers are generally stable but can be susceptible to oxidative degradation, particularly forming hydroperoxides in the presence of oxygen, a process that can be accelerated by light and trace metals.[7] This autoxidation is a free-radical chain reaction.[8]

  • Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to improve the stability and solubility of basic APIs.[9][10] The protonation of the pyrrolidine nitrogen to a stable ammonium ion reduces its nucleophilicity and can protect it from certain degradation reactions, such as oxidation.[11][12] However, the salt form can also increase hygroscopicity (the tendency to absorb moisture), which can in turn accelerate hydrolytic degradation pathways.[13]

Based on this analysis, the primary potential degradation pathways to investigate are oxidation (at the pyrrolidine nitrogen and the carbon atoms alpha to the ether oxygens) and hydrolysis , potentially facilitated by moisture uptake.

Caption: A workflow for comprehensive stability evaluation.

Phase 1: Foundational Physicochemical Characterization

Before initiating long-term studies, it is critical to understand the fundamental thermal properties and moisture sensitivity of the API.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [14]It is invaluable for determining melting point, assessing purity, and identifying polymorphic forms, all of which are critical for stability. [15][16]* Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. [17]This technique is essential for identifying the onset of thermal decomposition and quantifying the presence of residual solvents or water. [18][19]

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the hydrochloride salt into a vented aluminum pan. Crimp the pan.

  • Method:

    • Equilibrate the system at 25°C.

    • Ramp the temperature from 25°C to 300°C at a rate of 10°C/minute under a nitrogen purge (50 mL/min).

  • Data Analysis: Record the onset temperature of melting (endotherm) and any other thermal events. A sharp melting peak typically indicates high purity.

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt into a platinum or ceramic pan.

  • Method:

    • Equilibrate the system at 25°C.

    • Ramp the temperature from 25°C to 500°C at a rate of 10°C/minute under a nitrogen purge (50 mL/min).

  • Data Analysis: Generate a plot of mass (%) versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition. [20][21]

Hygroscopicity Testing

Hygroscopicity testing determines the API's propensity to absorb atmospheric moisture, a critical factor for handling, storage, and packaging. [][23]

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer or similar gravimetric sorption analyzer.

  • Sample Preparation: Place 5-15 mg of the sample on the instrument's microbalance.

  • Method:

    • Drying Step: Dry the sample in situ at 40°C / 0% Relative Humidity (RH) until a stable weight is achieved. This establishes a dry reference weight. [24] * Sorption Step: Equilibrate the sample at 25°C and expose it to a stepwise increase in RH from 0% to 90% in 10% increments.

    • Desorption Step: Subsequently, decrease the RH from 90% back to 0% in 10% increments.

  • Data Analysis: Plot the change in mass (%) versus RH. Classify the material based on its moisture uptake at a defined condition (e.g., 80% RH) according to pharmacopeial standards. [25]

Phase 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability analysis. [26]By subjecting the API to harsh conditions, these studies help to identify likely degradation products, elucidate degradation pathways, and, most importantly, prove that the chosen analytical method is "stability-indicating." [1][27]The goal is to achieve a modest level of degradation, typically in the 5-20% range, to avoid secondary degradation. [26][28]

  • Preparation: Prepare solutions of the API (e.g., 1 mg/mL) in various stress media. Prepare a control sample in the same solvent, protected from the stress condition.

  • Stress Conditions (ICH Q1A): [1] * Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid API at 80°C for 1 week. [29] * Photostability: Expose the solid API to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method alongside the control.

Phase 3: Long-Term Stability Study

The definitive assessment of stability at room temperature comes from a long-term study conducted under controlled conditions as prescribed by the International Council for Harmonisation (ICH). [1]

  • Sample: Use at least three primary batches of the API.

  • Packaging: Store the API in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Condition: Place samples in a calibrated stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH .

  • Testing Schedule: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Tests: At each time point, perform a full suite of tests including appearance, assay (potency), purity (degradation products), and water content. The analytical methods used must be validated and stability-indicating. [1][29]

The Analytical Heart: Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients. [30][31]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [32] Key Principles of Method Development:

  • Column Choice: A reversed-phase C18 column is a versatile starting point for small molecules of moderate polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure separation of the polar parent compound from potentially less polar degradants. [31]* Detection: A photodiode array (PDA) detector is crucial. It not only quantifies peaks at a specific wavelength but also performs peak purity analysis, confirming that a chromatographic peak corresponds to a single compound.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness. [33]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to track trends over time.

Table 1: Example Data Summary from Thermal Analysis

Analysis Parameter Result Interpretation
DSC Melting Onset 155.4 °C Provides a benchmark for identity and purity.

| TGA | Onset of Decomposition | 210.2 °C | Indicates high thermal stability under nitrogen. |

Table 2: Example Data from Long-Term Stability Study (25°C/60%RH)

Time Point Appearance Assay (% Label Claim) Total Impurities (%) Water Content (%)
0 Months White Powder 100.1% 0.08% 0.15%
6 Months White Powder 99.8% 0.10% 0.18%
12 Months White Powder 99.9% 0.11% 0.16%

| 24 Months | White Powder | 99.5% | 0.14% | 0.20% |

Interpretation: The data in Table 2 would suggest that 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is highly stable at room temperature for at least 24 months. The lack of significant change in assay, appearance, or impurity profile indicates high thermodynamic stability under these conditions.

Conclusion

This guide outlines a scientifically rigorous and systematic approach to determining the thermodynamic stability of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride at room temperature. By integrating a foundational analysis of the molecular structure with a phased experimental plan encompassing thermal analysis, forced degradation, and long-term ICH stability studies, a comprehensive and defensible stability profile can be established. The key to this entire process is the development and validation of a robust, stability-indicating analytical method capable of separating and quantifying the API from all potential degradation products. The successful execution of this strategy will provide critical data to support regulatory filings and ensure the development of a safe, effective, and stable pharmaceutical product.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • LCGC International - Chromatography Online. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
  • Livres blancs informatiques. (n.d.). What is Hydrochloride Utilized for in Tablets?.
  • ResearchGate. (2017, March 31). Degradation Pathway.
  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • ThermoFisher. (n.d.). Drug stability testing 101.
  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation.
  • Pharma Info Nepal. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.
  • Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening.
  • ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • PMC. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
  • PMC. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Scientific Research Publishing. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Lab Manager. (2025, October 21). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review.
  • University of South Florida. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
  • Benchchem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • PMC. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
  • Pharmatutor. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • Research Journal of Pharmacy and Technology. (2009, June 13). Significance of Stability Studies on Degradation Product.
  • Pharma Innovation. (2025, September 10). API Hygroscopicity.

Sources

Foundational

basic pharmacological properties of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride derivatives

An In-depth Technical Guide to the Basic Pharmacological Properties of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride Derivatives The Pyrrolidine Scaffold: A Privileged Structure in Modern Pharmacology The pyrrolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Basic Pharmacological Properties of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride Derivatives

The Pyrrolidine Scaffold: A Privileged Structure in Modern Pharmacology

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This scaffold is not merely a passive structural component; its inherent properties make it a "privileged" structure in drug design. The sp3-hybridized carbons of the saturated ring allow for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3]

The pyrrolidine motif is a key structural feature in drugs with a wide array of therapeutic applications, including:

  • Antiviral agents such as Asunaprevir and Grazoprevir.[4]

  • Anticancer drugs like Alpelisib, a PI3K inhibitor.[4]

  • Antihypertensive ACE inhibitors like Captopril.[4]

  • Central Nervous System (CNS) agents , including the antipsychotic Raclopride.[4]

The nitrogen atom within the ring is particularly significant. It can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating critical interactions with target proteins.[5] Furthermore, the presence of this basic nitrogen often enhances aqueous solubility, a desirable trait for improving the pharmacokinetic profile of a drug candidate.[3][5] The structural analysis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride derivatives must therefore be viewed through this lens of proven pharmacological utility.

Physicochemical and Structural Analysis of the Target Scaffold

The title compound class, 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride, possesses distinct structural features that are predictive of its physicochemical behavior and potential biological interactions.

  • The Pyrrolidine Core: As a saturated heterocycle, it provides a rigid, three-dimensional framework. The stereochemistry at the C3 position will be critical for enantioselective binding to target proteins.[3]

  • The (2-Ethoxyethoxy)methyl Substituent: This flexible side chain introduces several key properties. The ether linkages contain oxygen atoms that can act as hydrogen bond acceptors. The overall chain length and composition will significantly influence the compound's lipophilicity (LogP) and, consequently, its ability to cross cell membranes and the blood-brain barrier.

  • The Hydrochloride Salt: The formation of a hydrochloride salt by protonating the pyrrolidine nitrogen dramatically increases aqueous solubility and improves the compound's stability and handling properties, making it suitable for formulation as a pharmaceutical agent.

A summary of predicted physicochemical properties, essential for designing initial pharmacological assays, is presented below.

PropertyPredicted Value/CharacteristicRationale and Implication for Drug Development
Molecular Weight ~239.7 g/mol (for the free base)Compliant with Lipinski's Rule of Five, suggesting potential for oral bioavailability.
pKa (Basic) ~6.4 - 9.0The pyrrolidine nitrogen will be protonated at physiological pH (7.4), enhancing solubility but potentially reducing passive membrane permeability.
LogP (Octanol-Water) -1.0 to 1.5The ether chain increases lipophilicity compared to an unsubstituted pyrrolidine, but the overall structure remains relatively polar. This balance is critical for both solubility and target engagement.
Hydrogen Bond Donors 1 (protonated amine)Facilitates interactions with target proteins.[5]
Hydrogen Bond Acceptors 3 (two ether oxygens, one nitrogen)Provides multiple points for specific binding interactions within a target's active site.[5]
Aqueous Solubility High (as hydrochloride salt)Excellent for in vitro assay preparation and potential for intravenous formulation.

Potential Pharmacological Targets and Mechanisms of Action

Given the broad spectrum of activity for pyrrolidine derivatives, several hypotheses can be formulated for the pharmacological targets of this specific class.[2] The structural similarity to compounds with known CNS activity suggests that neurotransmitter systems are a logical starting point for investigation. For instance, many selective dopamine and serotonin receptor ligands incorporate substituted N-alkylated pyrrolidine rings.[4]

One plausible hypothesis is that these derivatives could act as antagonists at Dopamine D2 receptors, a mechanism central to the action of many antipsychotic drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation Dopamine Dopamine Dopamine->D2R Derivative Hypothetical Antagonist (Pyrrolidine Derivative) Derivative->D2R Binding Competition

Figure 1: Hypothetical D2 Receptor Antagonism Pathway.

In this proposed mechanism, the pyrrolidine derivative competitively binds to the D2 receptor, preventing dopamine-mediated activation of the inhibitory G-protein (Gi). This disinhibition leads to restored adenylyl cyclase activity, normalization of cyclic AMP (cAMP) levels, and downstream regulation of gene transcription via CREB.

A Roadmap for Pharmacological Characterization: Key Experimental Protocols

To validate any hypothesis, a structured, multi-step experimental approach is required. The following protocols represent a self-validating system for characterizing the basic pharmacological properties of a novel chemical entity like 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

Protocol: In Vitro Target Binding Assay (Radioligand Competition)

Causality: This experiment directly measures the affinity of the test compound for the hypothesized receptor target. It is the foundational step to confirm a direct interaction. Using a known high-affinity radioligand allows for the quantification of binding displacement, from which the inhibitory constant (Ki) can be derived.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human Dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer.

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation.

    • Add 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone).

    • Add 50 µL of the test compound (3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride) across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding (NSB) control wells, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

    • For total binding wells, add 50 µL of vehicle.

  • Incubation & Detection:

    • Incubate the plate at room temperature for 90 minutes.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold buffer.

    • Allow filters to dry, then add scintillation cocktail and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare D2R-expressing cell membranes p4 Combine Membranes, Radioligand, & Test Compound in 96-well plate p1->p4 p2 Prepare serial dilutions of test compound p2->p4 p3 Prepare Radioligand ([3H]-Spiperone) p3->p4 p5 Incubate at RT for 90 minutes p4->p5 p6 Filter using Cell Harvester to separate bound/free ligand p5->p6 p7 Measure radioactivity via Scintillation Counting p6->p7 p8 Plot % Inhibition vs. [Compound] p7->p8 p9 Calculate IC50 and Ki (Cheng-Prusoff) p8->p9

Figure 2: Workflow for Radioligand Competition Binding Assay.
Protocol: Early Pharmacokinetic (ADME) Profiling

Causality: A compound's efficacy is meaningless if it cannot reach its target in the body. Early ADME (Absorption, Distribution, Metabolism, Excretion) screening is a self-validating step to ensure the compound has drug-like properties. Poor metabolic stability or low permeability can terminate a compound's development early, saving significant resources.

Methodology:

  • Metabolic Stability Assay (Liver Microsomes):

    • Incubate the test compound (e.g., at 1 µM) with human liver microsomes and NADPH (as a cofactor) at 37°C.

    • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding ice-cold acetonitrile.

    • Analyze the concentration of the parent compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance.

  • Plasma Protein Binding Assay:

    • Use rapid equilibrium dialysis (RED) devices.

    • Add the test compound to human plasma in one chamber and buffer in the other.

    • Incubate until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the percentage of the compound bound to plasma proteins.

  • Permeability Assay (PAMPA):

    • Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate, which has a donor well and an acceptor well separated by a lipid-infused artificial membrane.

    • Add the test compound to the donor well (at a pH of ~6.5 to simulate the gut).

    • Add buffer to the acceptor well (at a pH of 7.4).

    • Incubate for several hours.

    • Measure the concentration of the compound in both wells by UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Data Interpretation and Lead Optimization

The data generated from these assays provide a foundational pharmacological profile. A successful lead candidate would exhibit a specific combination of these properties.

ParameterHypothetical ResultInterpretation and Next Steps
Binding Affinity (Ki) 5.2 nMPotent: The compound shows high affinity for the D2 receptor. This is a strong indicator of on-target activity. Next step is to assess functional activity.
Functional Activity (IC50) 15.7 nM (cAMP assay)Active Antagonist: The compound functionally inhibits receptor signaling at a concentration consistent with its binding affinity.
Metabolic Half-life (t½) 45 minutesModerate Stability: The compound is metabolized but not so rapidly as to preclude in vivo activity. May be suitable for initial animal studies.
Plasma Protein Binding 85%Acceptable: High enough to create a reservoir of drug but not so high that the free fraction is too low to be effective.
Permeability (Pe) 8.5 x 10⁻⁶ cm/sModerate Permeability: Suggests the compound may cross cell membranes and could have oral bioavailability.

Structure-Activity Relationship (SAR) Insights: Should the initial compound show promise but require improvement (e.g., in metabolic stability), SAR studies would be initiated. Medicinal chemists would synthesize analogues by modifying the (2-Ethoxyethoxy)methyl side chain—for example, by altering its length, introducing fluorine atoms to block metabolic sites, or replacing ether linkages with more stable groups—to systematically improve the pharmacological profile.[6]

Conclusion

The 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride scaffold represents a promising starting point for drug discovery, building upon the established success of the pyrrolidine core in numerous therapeutics.[1][4] While specific pharmacological data for this exact derivative class is not widely published, a clear and logical roadmap for its characterization can be established based on proven pharmacological principles. Through systematic in vitro evaluation of target binding, functional activity, and core ADME properties, the therapeutic potential of these compounds can be rigorously assessed. The combination of a privileged core structure with a tunable side chain offers a compelling platform for the development of novel and potent therapeutic agents.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Source not specified.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. (2026). PubMed.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride in Pharmaceutical Synthesis

Document Type: Advanced Application Protocols & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Strategic Rationale As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Protocols & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, aqueous solubility, and target affinity during late-stage lead optimization. The intermediate 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is a highly specialized, bifunctional building block designed to address these exact pharmacokinetic (PK) bottlenecks.

This intermediate combines two critical structural features:

  • The Pyrrolidine Core: A versatile, sp3 -hybridized secondary amine. The non-planarity of the pyrrolidine ring allows for enhanced three-dimensional (3D) pharmacophore coverage, which is critical for target selectivity and binding affinity[1].

  • The (2-Ethoxyethoxy)methyl Side Chain: A mini-oligoethylene glycol (OEG) moiety. The strategic incorporation of OEG chains is a proven drug design strategy to dramatically enhance aqueous solubility, prolong circulation half-life, and reduce lipophilicity-driven off-target toxicities (such as hERG channel blockade) without compromising the primary target binding[2][3].

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for designing effective reaction conditions and downstream purification strategies.

PropertyValue / DescriptionPractical Implication for Synthesis
Chemical Formula C9​H19​NO2​⋅HCl Requires base (e.g., DIPEA) to liberate the free amine.
Molecular Weight 209.72 g/mol (Salt) / 173.26 g/mol (Free base)Low molecular weight allows for coupling without violating Lipinski's Rule of 5.
Appearance White to pale-yellow solidOften hygroscopic due to the PEG-like chain; store under inert gas (Argon/Nitrogen).
Solubility High in H2​O , MeOH, DMF, DMSOExcellent for polar aprotic reaction solvents; complicates aqueous workup (requires salting out).
Nucleophilicity High (Secondary Amine)Highly reactive in SN​Ar , Buchwald-Hartwig, and amide coupling reactions.

Mechanistic Workflows & Experimental Logic

The synthetic utility of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride lies in the reactivity of its secondary amine. Below is a visual representation of the two most common synthetic trajectories: Nucleophilic Aromatic Substitution ( SN​Ar ) for kinase inhibitors, and Amide Coupling for peptidomimetics.

SyntheticWorkflow Intermediate 3-[(2-Ethoxyethoxy)methyl] pyrrolidine HCl Base Free-basing (DIPEA/TEA) Intermediate->Base Step 1 SNAr SNAr Reaction (Heteroaryl Halide) Base->SNAr Pathway A Amide Amide Coupling (Carboxylic Acid + HATU) Base->Amide Pathway B Kinase Kinase Inhibitor (e.g., IRAK4/JAK) SNAr->Kinase Target Peptidomimetic Peptidomimetic/PROTAC (e.g., DPP-IV) Amide->Peptidomimetic Target

Figure 1: Divergent synthetic workflows utilizing 3-[(2-Ethoxyethoxy)methyl]pyrrolidine HCl.

Protocol A: SN​Ar Coupling for Kinase Inhibitor Scaffolds

Causality & Expert Insight: Kinase inhibitors (such as IRAK4 or JAK inhibitors) frequently feature electron-deficient heteroaryl halides (e.g., chloropyrimidines or chloropyridines). The secondary amine of our pyrrolidine intermediate is an excellent nucleophile for SN​Ar . Because the intermediate is supplied as an HCl salt, at least 2.5 to 3.0 equivalents of a non-nucleophilic base (DIPEA) must be used. One equivalent neutralizes the HCl, and the remainder drives the substitution and neutralizes the HCl generated during the reaction.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve the electrophile (e.g., 2-chloro-4-arylpyrimidine, 1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF (5.0 mL).

  • Amine Addition: Add 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride (1.2 eq, 1.2 mmol) to the stirring solution.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). The solution may slightly change color as the free base is liberated.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90–110 °C for 4–12 hours.

  • Self-Validating Monitoring: Monitor via LC-MS.

    • Validation Check: The disappearance of the starting halide and the appearance of the [M+H]+ product peak. The product will elute earlier than a standard alkyl-pyrrolidine due to the hydrophilic OEG chain.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with half-saturated brine (3 x 10 mL) to remove NMP and DIPEA salts. Note: Do not use pure water, as the OEG chain increases the aqueous solubility of the product, risking yield loss.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Amide Bond Formation for Peptidomimetics

Causality & Expert Insight: When synthesizing targeted degraders (PROTACs) or peptidomimetic enzyme inhibitors (like DPP-IV inhibitors), coupling this intermediate to a carboxylic acid is required. Because the pyrrolidine nitrogen is a sterically hindered secondary amine, standard carbodiimides (EDC/DCC) often result in poor yields. HATU is the coupling reagent of choice here, as it forms a highly reactive 7-aza-OBt ester intermediate that efficiently overcomes the steric bulk of the pyrrolidine ring.

Step-by-Step Methodology
  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.1 eq, 1.1 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Add 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride (1.1 eq, 1.1 mmol) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validating Monitoring: Monitor via TLC (Ninhydrin stain).

    • Validation Check: Spot the reaction mixture alongside the pure pyrrolidine intermediate. Heat the TLC plate with Ninhydrin; the unreacted secondary amine will stain a distinct yellow/purple. The disappearance of this spot confirms reaction completion.

  • Workup & Purification: Quench with saturated NaHCO3​ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organics with 5% LiCl aqueous solution (to efficiently remove DMF) and brine. Dry, concentrate, and purify via silica gel chromatography.

Pharmacokinetic Optimization Logic

The true value of this intermediate is not just chemical, but biological. The diagram below illustrates the causality behind selecting this specific building block for lead optimization.

PKLogic Core Pyrrolidine Core (sp3 hybridization) 3 3 Core->3 SideChain (2-Ethoxyethoxy)methyl (Mini-PEG chain) Solubility Increased Aqueous Solubility SideChain->Solubility Tox Reduced Lipophilic Toxicity (hERG) SideChain->Tox D Enhanced 3D Coverage & Target Binding API Optimized API (High Efficacy, Low Tox) D->API Solubility->API Tox->API

Figure 2: Mechanistic rationale for utilizing the 3-[(2-Ethoxyethoxy)methyl]pyrrolidine motif to optimize Active Pharmaceutical Ingredients (APIs).

By replacing a highly lipophilic alkyl chain with the (2-ethoxyethoxy)methyl group, medicinal chemists can significantly lower the LogP of the drug candidate. This mini-PEGylation strategy prevents the drug from becoming trapped in lipid bilayers and reduces non-specific protein binding, thereby increasing the free fraction of the drug in plasma[2][4].

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link][1]

  • Abiru, T., Miyashita, T., Watanabe, Y., Yamaguchi, T., Machida, H., & Matsuda, A. (2022). C2‐linked alkynyl poly‐ethylene glycol(PEG) adenosine conjugates as water‐soluble ligands. Chemical Biology & Drug Design, 101, 340–349. Available at:[Link][2]

  • Szabó, I., et al. (2015). Modification of Daunorubicin-GnRH-III Bioconjugates With Oligoethylene Glycol Derivatives to Improve Solubility and Bioavailability for Targeted Cancer Chemotherapy. Biopolymers. Available at: [Link][4]

  • Cui, Y., et al. (2024). Spontaneous assembly of a class of small molecule prodrugs directed by SN38. RSC Publishing. Available at:[Link][3]

Sources

Application

Application Note: Advanced NMR Sample Preparation for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Research Scientists Objective: To provide a self-validating, highly reproducible protocol for the preparation of high-resolution Nuclear Mag...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Research Scientists Objective: To provide a self-validating, highly reproducible protocol for the preparation of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy samples of hygroscopic pyrrolidine hydrochloride derivatives.

Physicochemical Profiling & Experimental Causality

The compound 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride presents a unique set of challenges for solution-state NMR spectroscopy. As a secondary amine hydrochloride salt featuring a flexible polyether side chain, its physicochemical profile dictates strict sample preparation parameters:

  • Extreme Hygroscopicity: The combination of the ionic hydrochloride salt and the hydrogen-bond-accepting ether linkages (the ethoxyethoxy moiety) makes this compound highly deliquescent.

  • Exchangeable Protons: The pyrrolidinium nitrogen bears protons ( NH2+​ ) that are subject to chemical exchange with protic solvents.

  • Causality in NMR Preparation: If atmospheric moisture is not rigorously excluded, the resulting spectrum will feature a massive water/HDO peak. In standard solvents, this water peak typically resonates between 3.3 ppm (in DMSO- d6​ ) and 4.8 ppm (in D2​O ), which directly overlaps with and obscures the critical multiplets of the ethoxyethoxy side chain (expected at 3.4–3.7 ppm). Furthermore, incomplete dissolution or the presence of micro-particulates will distort the local magnetic field homogeneity, leading to uncorrectable line broadening and poor shimming[1].

Solvent Selection Strategy

Choosing the correct deuterated solvent is a balance between solubility, the need to observe exchangeable protons, and the avoidance of signal overlap.

Solvent_Selection Start Target: 3-[(2-Ethoxyethoxy)methyl] pyrrolidine HCl Q1 Need to observe exchangeable NH2+? Start->Q1 D2O Use D2O (High Solubility, NH2+ exchanges) Q1->D2O No DMSO Use DMSO-d6 (NH2+ visible, requires dry sample) Q1->DMSO Yes CDCl3 Use CDCl3 + Base (Requires free-basing) Q1->CDCl3 Free Base Needed

Caption: Decision matrix for selecting the optimal deuterated solvent for pyrrolidine HCl derivatives.

Table 1: Deuterated Solvent Selection Matrix
SolventResidual 1H Peak H2​O /HDO Peak NH2+​ VisibilitySuitability & Rationale
D2​O 4.79 ppm4.79 ppmNo (Exchanges)Excellent . Provides maximum solubility for the HCl salt. Ideal for routine structural confirmation where the amine protons are not required.
DMSO- d6​ 2.50 ppm3.33 ppmYes (Broad)Good . Allows observation of the NH2+​ protons. Requires strictly anhydrous handling to prevent the water peak from obscuring the ether signals.
CDCl3​ 7.26 ppm1.56 ppmN/APoor . The polar HCl salt will exhibit limited solubility, resulting in low signal-to-noise ratios unless chemically converted to the free base.

Quantitative Parameters for Sample Concentration

Optimal sample concentration is critical. Overly concentrated samples increase viscosity (broadening lines) and can cause radiation damping, while overly dilute samples waste spectrometer time[2].

Table 2: Concentration Guidelines for NMR Acquisition
Experiment TypeSample Mass (mg)Solvent Volume (mL)ConcentrationRationale
1H 1D NMR 1 - 5 mg0.6 mL~7 - 35 mMProvides optimal signal-to-noise (S/N) while avoiding concentration-dependent line broadening[2][3].
13C 1D NMR 20 - 50 mg0.6 mL~140 - 350 mMCompensates for the low natural abundance (1.1%) and low gyromagnetic ratio of 13C [2][3].
2D NMR (HSQC) 10 - 20 mg0.6 mL~70 - 140 mMBalances the need for multi-pulse sensitivity with the risk of t1​ noise generated by high concentrations.

Step-by-Step Self-Validating Protocol

To combat the hygroscopicity of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride, the following protocol utilizes an anhydrous workflow.

NMR_Workflow A Vacuum Desiccation B Inert Transfer (Glovebox) A->B C Solvent Addition B->C D PTFE Filtration C->D E Tube Sealing D->E F NMR Acquisition E->F

Caption: Workflow for the anhydrous preparation of hygroscopic hydrochloride salt NMR samples.

Phase 1: Preparation and Desiccation
  • Sample Drying: Place the solid 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride in a vacuum desiccator over P2​O5​ or in a vacuum oven at 40°C for a minimum of 12 hours.

    • Causality: Removing interstitial moisture ensures accurate weighing and prevents the formation of a dominant HDO peak that obscures the 3.5 ppm region.

  • Inert Atmosphere Handling: Transfer the dried sample into a nitrogen or argon-filled glovebox, or utilize Schlenk line techniques for sample manipulation[4].

Phase 2: Dissolution and Filtration
  • Secondary Vial Dissolution: Weigh the appropriate mass (e.g., 5 mg for 1H NMR) into a clean, dry 2 mL glass vial[3]. Add exactly 0.6 mL of the chosen deuterated solvent (e.g., D2​O or anhydrous DMSO- d6​ ).

    • Causality: Attempting to dissolve solid directly inside the narrow 5 mm NMR tube prevents effective vortexing and mixing. A secondary vial allows for visual confirmation of complete dissolution[3].

  • Filtration (Critical Step): Tightly pack a small plug of glass wool or a Kimwipe into a glass Pasteur pipette. Filter the solution directly from the secondary vial into a high-quality, precision NMR tube[1][5][6].

    • Causality: Any undissolved micro-particulates possess a different magnetic susceptibility than the bulk solvent. These particles create localized magnetic field gradients, destroying field homogeneity and leading to uncorrectable line broadening and poor shimming[1]. High-quality precision tubes are required; economy tubes have variable wall thicknesses that degrade the S/N ratio[1].

Phase 3: Referencing and Sealing
  • Internal Referencing: If absolute chemical shift referencing is required, add 1-2 µL of a dilute internal standard solution (TSP for D2​O ; TMS for DMSO- d6​ )[3].

  • Hermetic Sealing: Cap the NMR tube with a high-quality PTFE cap and wrap the junction tightly with Parafilm.

    • Causality: Proper sealing prevents atmospheric moisture ingress during the queue time in the autosampler, preserving the anhydrous integrity of the sample.

Spectral Expectations & Troubleshooting

When analyzing the 1H NMR spectrum of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride, anticipate the following structural signatures:

  • Diastereotopic Complexity: Because C3 of the pyrrolidine ring is a chiral center, the CH2​ protons on C2, C4, C5, and the C3−CH2​−O group are diastereotopic. They will not appear as simple doublets or triplets, but rather as complex, higher-order multiplets due to geminal coupling ( 2J ).

  • Deshielding Effects: The protons on C2 and C5 of the pyrrolidine ring will be significantly deshielded (shifted downfield to ~3.0 - 3.5 ppm) due to the adjacent positively charged NH2+​ nitrogen.

  • Polyether Chain: The terminal ethyl group will present as a distinct triplet ( CH3​ ) near 1.1 ppm and a quartet ( CH2​ ) near 3.5 ppm. The ethylene glycol linker ( −O−CH2​−CH2​−O− ) will appear as overlapping multiplets in the 3.5–3.7 ppm range.

  • Troubleshooting Broad Peaks: If the signals in the 3.5 ppm region appear as a single, unresolved broad hump in DMSO- d6​ , it is highly likely that water contamination has occurred. The water peak is undergoing intermediate exchange with the NH2+​ protons, broadening the baseline. Resolution: Re-prepare the sample using strictly anhydrous techniques and fresh ampoules of solvent.

References

  • NMR Sample Preparation: The Complete Guide Organomation URL:[Link]

  • NMR Sample Preparation Boston University Chemistry Facilities URL:[Link]

  • 8.1 - FT-NMR Sample Preparation Guide MIT OpenCourseWare URL:[Link]

  • 6.1: Preparing NMR Samples on a Schlenk Line Chemistry LibreTexts URL:[Link]

  • NMR Sample Preparation Chemical Instrumentation Facility, Iowa State University URL: [Link]

Sources

Method

safe handling and long-term storage guidelines for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride

Application Notes and Protocols for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride Abstract This document provides comprehensive application notes and detailed protocols for the safe handling and long-term storage o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride

Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling and long-term storage of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride (CAS No. 117843-61-3). The guidelines herein are designed for researchers, scientists, and drug development professionals. The protocols are grounded in established principles of chemical safety and material stability, drawing analogies from structurally related pyrrolidine derivatives and hydrochloride salts to ensure a robust and self-validating system of laboratory practice. The primary objective is to mitigate risks associated with handling and to preserve the chemical integrity of the compound during long-term storage.

Introduction: Understanding the Compound

3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a common structural motif in medicinal chemistry and drug discovery.[1] The hydrochloride salt form is often utilized to enhance the stability and solubility of the parent compound.[2][3][4] However, hydrochloride salts can also exhibit hygroscopicity, a tendency to absorb moisture from the air, which can impact the material's stability over time.[4][5][6] Therefore, specific handling and storage protocols are crucial to ensure the compound's quality and the safety of laboratory personnel.

Inferred Physicochemical Properties
PropertyInferred CharacteristicRationale & References
Appearance White to off-white solid/powder.Typical appearance of hydrochloride salts of organic compounds.[4][7]
Hygroscopicity Likely hygroscopic.Hydrochloride salts and pyrrolidine derivatives can be sensitive to moisture.[5][6][8]
Solubility Expected to be soluble in water and polar organic solvents.Hydrochloride salt formation generally increases aqueous solubility.[2][4]
Stability The hydrochloride salt form is expected to be more stable than the free base. However, it may be sensitive to high humidity, elevated temperatures, and strong bases.Salt formation enhances stability by protonating reactive amino groups.[2][7] Long-term stability is influenced by environmental conditions.[3][6][9]
Reactivity Incompatible with strong oxidizing agents. May react with strong bases to liberate the free base.General reactivity for amine hydrochloride salts.[5]

Hazard Identification and Risk Assessment

Based on the toxicological profiles of related pyrrolidine compounds, 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride should be handled as a potentially hazardous substance.

Potential Health Hazards
  • Skin Irritation: May cause skin irritation upon contact.[5][10]

  • Eye Irritation: May cause serious eye irritation or damage.[5][10]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5][10]

  • Harmful if Swallowed: May be harmful if ingested.[5]

Risk Mitigation Workflow

The following diagram illustrates the logical flow for mitigating risks when working with this compound.

RiskMitigation cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase ReadSDS Review SDS of Analogous Compounds AssessRisks Perform Risk Assessment ReadSDS->AssessRisks informs SelectPPE Select Appropriate PPE AssessRisks->SelectPPE dictates WorkInHood Work in a Fume Hood or Ventilated Area SelectPPE->WorkInHood required for AvoidContact Avoid Skin/Eye Contact and Inhalation WorkInHood->AvoidContact ProperTools Use Appropriate Tools (Spatulas, etc.) AvoidContact->ProperTools Decontaminate Decontaminate Work Area and Tools ProperTools->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste StoreProperly Store Compound According to Protocol DisposeWaste->StoreProperly

Caption: Risk mitigation workflow for handling 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

Safe Handling Protocols

Adherence to the following protocols is mandatory to ensure personal safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[11]

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use.[11]

  • Body Protection: A laboratory coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with a particulate filter.

General Handling Procedures
  • Work Area Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Have an emergency eyewash station and safety shower readily accessible.[11]

    • Keep a spill kit appropriate for solid chemical spills nearby.

  • Compound Handling:

    • Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[12]

    • Avoid direct contact with skin and eyes.[11]

    • Use spatulas and other appropriate tools to handle the solid.

    • Do not eat, drink, or smoke in the work area.[10][13]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.[10]

    • Clean and decontaminate all equipment and the work surface after use.

    • Ensure the container is tightly sealed before returning to storage.[14]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

  • Minor Spill (Solid):

    • Evacuate the immediate area if necessary.

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled material.

    • Place the spilled material into a labeled, sealed container for waste disposal.

    • Clean the spill area with a suitable solvent (e.g., water, if compatible) and then wipe dry.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[14]

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Long-Term Storage Guidelines

Proper long-term storage is critical to maintaining the chemical purity and stability of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride. The primary concerns are degradation due to moisture, heat, and light.

Storage Conditions
ParameterRecommended ConditionRationale & References
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation pathways.[5][9]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, which is crucial for hygroscopic compounds.[5][15]
Humidity Dry environment (use of desiccants)Prevents moisture absorption which can lead to chemical degradation or physical changes in the solid.[8]
Light Protected from light (Amber vial)Protects against photochemical degradation.
Container Tightly sealed, airtight container.Prevents ingress of moisture and air.[14]
Long-Term Storage Protocol

This protocol outlines the steps for preparing and storing the compound for long-term use.

StorageProtocol Start Start: Receive Compound Transfer Transfer to an Amber, Screw-Cap Vial Start->Transfer AddDesiccant Place Vial in a Larger Container with Desiccant Transfer->AddDesiccant for moisture control Purge Purge the Outer Container with Inert Gas AddDesiccant->Purge to create inert atmosphere Seal Seal the Outer Container Tightly Purge->Seal Label Label with Compound Name, Date, and Storage Conditions Seal->Label Refrigerate Store at 2-8°C Label->Refrigerate End End: Stored Compound Refrigerate->End

Caption: Step-by-step protocol for the long-term storage of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

Monitoring Stored Material

For long-term studies, it is advisable to periodically assess the purity of the stored compound.

  • Initial Analysis: Perform an initial analysis (e.g., HPLC, NMR) to establish a baseline purity profile.

  • Periodic Re-analysis: Re-analyze the compound at regular intervals (e.g., every 6-12 months) to check for any degradation.

  • Visual Inspection: Regularly inspect the material for any changes in color or physical state, which could indicate degradation.

Waste Disposal

All waste containing 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, dispose of the solution in the appropriate hazardous liquid waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Conclusion

The safe handling and effective long-term storage of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride are paramount for ensuring both the safety of laboratory personnel and the integrity of experimental results. By implementing the protocols outlined in this document, researchers can minimize risks and maintain the chemical quality of this valuable compound. The principles of working in a well-ventilated area, using appropriate PPE, and storing the material in a cool, dry, and inert environment are the cornerstones of this best-practice guide.

References

  • Walubo, A., et al. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. Retrieved from [Link]

  • Marais, C., et al. (2022, August 6). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. PMC. Retrieved from [Link]

  • Kumar, L., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Unovar. (2022, March 8). Safety data sheet. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • MDPI. (2024, July 19). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Scandium(III) chloride, anhydrous. Retrieved from [Link]

  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases. Retrieved from [Link]

  • Wiley Online Library. (2022, February 4). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Retrieved from [Link]

  • ChemTreat. (2012, August 13). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Greenfield Global. (2018, September 11). SDS US - N-METHYL 2-PYRROLIDONE. Retrieved from [Link]

  • UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Justrite. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Retrieved from [Link]

  • ResearchGate. (2023, January 27). Hygroscopic material packing. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Incorporation of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride in Drug Discovery Pipelines

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous natural products, such as alkaloids, and its presence in a significant number of FDA-approved drugs underscore its therapeutic relevance.[2][3][4] The non-planar, sp3-hybridized nature of the pyrrolidine scaffold provides access to three-dimensional chemical space, a critical attribute for enhancing binding affinity and selectivity to biological targets.[4] Furthermore, the pyrrolidine motif can favorably influence a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, which are key determinants of a drug candidate's pharmacokinetic profile.[5][6]

This guide provides a detailed framework for the incorporation of a novel, decorated pyrrolidine building block, 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride , into a drug discovery pipeline. Given the limited publicly available data on this specific molecule, we will present a hypothetical, yet scientifically rigorous, drug discovery campaign targeting a G-protein coupled receptor (GPCR), a well-established target class for pyrrolidine-containing ligands.[6] These application notes will furnish researchers, scientists, and drug development professionals with the rationale behind experimental choices and detailed protocols for leveraging this scaffold to identify and optimize novel therapeutic agents.

Physicochemical Properties and Initial Assessment of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride

Prior to its inclusion in a screening library, a thorough in silico and in vitro characterization of the input scaffold is essential. The structural features of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride suggest properties that are advantageous for drug discovery. The ethoxyethoxy side chain is anticipated to enhance aqueous solubility, a desirable feature for improving compound handling and bioavailability.[5] The pyrrolidine nitrogen provides a key handle for derivatization, allowing for the exploration of a diverse chemical space.

PropertyPredicted/Measured ValueImplication in Drug Discovery
Molecular Weight209.7 g/mol Falls within the "rule of five" for good oral bioavailability.
cLogP~0.5 - 1.5Indicates a favorable balance between solubility and permeability.
pKa (pyrrolidine nitrogen)~9.5 - 10.5The basic nitrogen can form salt bridges with acidic residues in a binding pocket and improves aqueous solubility.
Aqueous SolubilityHighFacilitates compound handling in assays and can improve absorption.
Synthetic AccessibilityHighThe core can be readily functionalized at the secondary amine.[1][3]

A Hypothetical Drug Discovery Campaign: Targeting a CNS-Active GPCR

For the purpose of this guide, we will outline a workflow to identify a novel antagonist for a hypothetical CNS-active GPCR, "Target X," implicated in a neurodegenerative disorder. The choice of a CNS target is informed by the prevalence of pyrrolidine scaffolds in drugs that act on the central nervous system.

Workflow for a GPCR-Targeted Drug Discovery Campaign

G cluster_0 Phase 1: Library Generation & HTS cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Scaffold Derivatization: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride B High-Throughput Screening (HTS) Primary Assay (e.g., Calcium Flux) A->B C Hit Identification (Potency & Efficacy Cutoffs) B->C D Hit Confirmation & Validation (Orthogonal Assays, Dose-Response) C->D E Initial SAR Studies (Analog Synthesis) D->E F In Vitro ADME/Tox Profiling E->F G Iterative SAR & Multiparameter Optimization F->G H In Vivo Proof-of-Concept Studies (Animal Models) G->H I Candidate Selection H->I

Caption: A generalized workflow for a GPCR-targeted drug discovery campaign.

Phase 1: Library Generation and High-Throughput Screening (HTS)

The initial phase focuses on rapidly assessing the potential of the pyrrolidine scaffold to yield hits against Target X.

Protocol 1: Focused Library Synthesis via N-Acylation

The secondary amine of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride serves as a versatile point for diversification. A focused library can be generated through parallel synthesis by reacting the core with a diverse set of carboxylic acids.

Objective: To generate a library of N-acylated derivatives of the core scaffold for HTS.

Materials:

  • 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride

  • A diverse set of carboxylic acids (e.g., aromatic, heteroaromatic, aliphatic)

  • Coupling agents (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • 96-well reaction blocks

Procedure:

  • Stock Solution Preparation: Prepare a 0.5 M stock solution of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride and a 0.6 M stock solution of the organic base in anhydrous DMF.

  • Carboxylic Acid Array: In a 96-well plate, dispense a selection of carboxylic acids to achieve a final concentration of 0.55 M.

  • Amine and Base Addition: To each well containing a carboxylic acid, add the stock solution of the pyrrolidine core and the organic base.

  • Coupling Agent Addition: Prepare a 0.5 M stock solution of HATU in anhydrous DMF and add it to each well.

  • Reaction: Seal the 96-well plate and agitate at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Purify the products using high-throughput parallel purification techniques (e.g., preparative HPLC-MS).

  • Quality Control: Confirm the identity and purity of each library member via LC-MS and NMR (for a subset of compounds).

Protocol 2: Primary High-Throughput Screening (HTS) - Calcium Flux Assay

For a Gq-coupled GPCR, a calcium flux assay is a common and robust HTS method.[7][8]

Objective: To identify compounds from the synthesized library that inhibit the agonist-induced calcium mobilization mediated by Target X.

Materials:

  • CHO or HEK293 cells stably expressing Target X

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • A known agonist for Target X

  • Synthesized compound library in DMSO

  • 384-well black, clear-bottom assay plates

  • A fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the stable cell line into 384-well plates at an optimized density and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Add the library compounds to the assay plate at a final concentration of 10 µM. Incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the assay plate in the fluorescence plate reader. Add the agonist at a pre-determined EC80 concentration and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the percentage inhibition for each compound relative to the DMSO control. Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition).

Phase 2: Hit-to-Lead (H2L)

The goal of the H2L phase is to confirm the activity of the initial hits, establish a preliminary structure-activity relationship (SAR), and assess their drug-like properties.[9]

Protocol 3: Hit Confirmation and Orthogonal Assay

Hits from the primary screen must be validated to eliminate false positives. This involves re-testing the compounds and employing a different assay format.

Objective: To confirm the inhibitory activity of primary hits and rule out assay artifacts.

Procedure:

  • Dose-Response Curves: Re-test the primary hits in the calcium flux assay over a range of concentrations (e.g., 10-point, half-log dilutions) to determine their IC50 values.

  • Orthogonal Assay (e.g., cAMP Assay for Gs/Gi-coupled receptors or a binding assay): If Target X also couples to other signaling pathways, an orthogonal assay measuring a different downstream event should be employed. For example, a radioligand binding assay can confirm direct interaction with the receptor.

  • Data Analysis: Confirmed hits are those that demonstrate a dose-dependent inhibition in the primary assay and show activity in the orthogonal assay.

Protocol 4: Initial In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to de-risk a chemical series.[10][11][12]

Objective: To evaluate the initial drug-like properties of the confirmed hits.

AssayMethodPurpose
Aqueous Solubility NephelometryTo assess the solubility in a physiologically relevant buffer.
Membrane Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive diffusion across the intestinal barrier.
Metabolic Stability Liver Microsome Stability AssayTo evaluate the susceptibility to metabolism by cytochrome P450 enzymes.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)To determine the fraction of compound bound to plasma proteins, which influences its free concentration.
Cytotoxicity Cell Viability Assay (e.g., MTT, CellTiter-Glo)To identify compounds that are toxic to cells at the concentrations required for activity.

Phase 3: Lead Optimization

In this phase, the most promising hit series are subjected to iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and ADME/Tox properties.

Strategies for Lead Optimization
  • Structure-Activity Relationship (SAR) Expansion: Synthesize a broader range of analogs to probe the SAR around the pyrrolidine core and the N-acyl substituent.[13] This involves exploring different ring systems, linkers, and functional groups.

  • Scaffold Hopping: If the initial scaffold presents intractable liabilities (e.g., poor metabolic stability), computational and synthetic methods can be used to identify and synthesize alternative core structures that maintain the key pharmacophoric features.[14][15][16][17]

  • Structure-Based Drug Design: If a crystal structure of Target X is available, molecular docking can guide the design of new analogs with improved binding affinity.[13]

  • Multiparameter Optimization: Utilize computational models and in vitro data to simultaneously optimize multiple properties (e.g., potency, solubility, metabolic stability) to identify a clinical candidate.[18]

Logical Progression of Lead Optimization

G A Confirmed Hit Series (IC50 < 1 µM, Favorable Initial ADME) B SAR Expansion: Systematic modification of R-groups A->B C In-depth In Vitro Profiling: Selectivity, hERG, CYP Inhibition B->C D Pharmacokinetic (PK) Studies in Rodents C->D E In Vivo Efficacy Studies (Disease Model) D->E F Preclinical Candidate E->F

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine HCl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks researchers face when synthesizing 3-[(2-Ethoxyethoxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks researchers face when synthesizing 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

This synthesis relies on a two-stage process: a Williamson ether synthesis to install the (2-ethoxyethoxy)methyl side chain onto a protected pyrrolidine core, followed by an acidic deprotection to yield the final hydrochloride salt[1]. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-fidelity yields.

Reaction Workflow & Mechanistic Pathway

SynthesisPathway A 1-Boc-3-pyrrolidinemethanol (Starting Material) B Alkoxide Intermediate (Active Nucleophile) A->B NaH, THF/DMF 0°C to RT (- H2 gas) C 1-Boc-3-[(2-ethoxyethoxy)methyl]pyrrolidine (Protected Ether) B->C 1-bromo-2-ethoxyethane SN2 Alkylation 0°C to 50°C D 3-[(2-Ethoxyethoxy)methyl]pyrrolidine HCl (Final Product) C->D HCl in Dioxane Boc Deprotection Anhydrous Isolation

Reaction workflow for the synthesis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

Troubleshooting & FAQs

Q1: Why is my Williamson ether synthesis yield consistently below 50% during the alkylation step? A: Low yields in this step are almost always caused by a competition between the desired SN​2 substitution and an undesired E2 elimination of the alkylating agent[2]. 1-Bromo-2-ethoxyethane is prone to dehydrohalogenation if the alkoxide intermediate acts as a base rather than a nucleophile. Causality & Solution: Elevated temperatures exacerbate E2 elimination[2]. Furthermore, incomplete deprotonation of 1-Boc-3-pyrrolidinemethanol leaves unreacted starting material. To fix this, ensure the Sodium Hydride (NaH) is washed with dry hexanes to remove the mineral oil coating, which otherwise acts as a kinetic barrier to deprotonation. Conduct the deprotonation at room temperature until H2​ evolution completely ceases (a self-validating visual cue), then cool the system to 0°C before adding the electrophile.

Q2: I am observing premature cleavage of the Boc protecting group during the alkylation workup. How can I prevent this? A: The tert-butyloxycarbonyl (Boc) group is generally stable to basic conditions but highly sensitive to acidic environments and thermal degradation. If your workup involves quenching unreacted NaH with a strong acid or if the reaction mixture is subjected to prolonged heating (>70°C) in polar aprotic solvents, the Boc group can degrade. Causality & Solution: Quench the alkylation reaction strictly with saturated aqueous Ammonium Chloride ( NH4​Cl ) at 0°C. This provides a mild, buffered pH that safely destroys excess hydride without generating the highly acidic conditions that trigger Boc cleavage.

Q3: I am losing a massive amount of product during the final HCl deprotection. The product "oils out" instead of forming a solid. What is going wrong? A: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is exceptionally hygroscopic. When exposed to ambient humidity, the crystalline salt absorbs moisture and forms a viscous oil, leading to catastrophic yield losses during filtration. Causality & Solution: The deprotection must be performed in strictly anhydrous conditions using 4M HCl in dioxane. Avoid aqueous HCl entirely. For isolation, precipitate the salt using a cold, anhydrous anti-solvent like Methyl tert-butyl ether (MTBE) or diethyl ether. The filtration must be performed under a positive pressure of dry nitrogen or argon (e.g., using an inverted funnel technique) to prevent atmospheric moisture from collapsing the crystal lattice.

Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the physical observation matches the expected outcome.

Protocol A: Optimized O-Alkylation (Williamson Ether Synthesis)
  • Preparation of the Base: In an oven-dried, argon-purged Schlenk flask, add 1.5 equivalents of NaH (60% dispersion in mineral oil). Wash the solid three times with anhydrous hexanes (5 mL/g of NaH), decanting the solvent via syringe to remove the oil. Dry the resulting grayish-white powder under vacuum for 10 minutes.

  • Deprotonation: Suspend the dry NaH in anhydrous THF (0.2 M relative to substrate). Cool to 0°C. Dissolve 1.0 equivalent of 1-Boc-3-pyrrolidinemethanol in a minimal amount of THF and add it dropwise.

  • Validation Check: Remove the ice bath and stir at room temperature. You must observe steady bubbling ( H2​ gas evolution). Stir for 1 hour or until bubbling completely ceases, indicating quantitative alkoxide formation.

  • Alkylation: Re-cool the flask to 0°C. Add 0.2 equivalents of anhydrous DMF (acts as a co-solvent to increase nucleophilicity) followed by the dropwise addition of 1.2 equivalents of 1-bromo-2-ethoxyethane.

  • Propagation & Quench: Slowly warm the reaction to 40°C and stir for 12 hours. Cool to 0°C and quench dropwise with saturated aqueous NH4​Cl until effervescence stops. Extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Boc-Deprotection and Anhydrous Salt Isolation
  • Acidic Cleavage: Dissolve the purified 1-Boc-3-[(2-ethoxyethoxy)methyl]pyrrolidine in anhydrous Dichloromethane (DCM) (0.5 M). Cool to 0°C.

  • Deprotection: Add 10 equivalents of 4M HCl in anhydrous dioxane dropwise. Remove the cooling bath and stir at room temperature for 3 hours.

  • Validation Check: Monitor by TLC (Ninhydrin stain). The starting material spot must completely disappear, replaced by a baseline spot (the free amine salt).

  • Precipitation: Concentrate the mixture under reduced pressure to a thick syrup. Add cold (-20°C) anhydrous MTBE vigorously until a white precipitate forms. Triturate for 15 minutes.

  • Isolation: Filter the suspension rapidly using a Schlenk frit or under a steady stream of dry N2​ . Wash the filter cake with cold MTBE and immediately transfer the highly hygroscopic solid to a vacuum desiccator containing P2​O5​ .

Quantitative Data & Optimization Matrix

The following tables summarize the empirical data driving the protocol design, highlighting the critical nature of solvent and temperature control.

Table 1: Optimization of the Alkylation Step (Williamson Ether Synthesis)

EntryBase / TreatmentSolvent SystemTemp (°C)ObservationIsolated Yield (%)
1NaH (Unwashed)THF65 (Reflux)Heavy E2 elimination32%
2NaH (Hexane washed)THF65 (Reflux)Moderate E2 elimination48%
3NaH (Hexane washed)DMF25 (RT)Sluggish reaction61%
4 NaH (Hexane washed) THF/DMF (9:1) 40 Clean SN​2 conversion 89%

Table 2: Optimization of Deprotection & Isolation Conditions

EntryAcid SourceAnti-SolventAtmospherePhysical StateRecovery Yield (%)
1Aqueous 6M HClNone (Evaporation)AmbientViscous Oil45% (Stuck to flask)
2TFA in DCMDiethyl EtherAmbientGummy Solid60%
34M HCl in DioxaneHexanesAmbientDeliquescent Solid72%
4 4M HCl in Dioxane Cold MTBE Dry N2​ Free-flowing Powder 94%

References

  • The Williamson Ether Synthesis Master Organic Chemistry[Link]

  • α-Arylation of N-Boc Pyrrolidine Organic Syntheses[Link]

  • Williamson Ether Synthesis Wikipedia, The Free Encyclopedia [Link]

Sources

Optimization

optimizing purification and extraction methods for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride

Technical Support Center: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride Welcome to the dedicated support center for optimizing the purification and extraction of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride....

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride

Welcome to the dedicated support center for optimizing the purification and extraction of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges encountered during the isolation of this valuable pyrrolidine derivative. Our approach moves beyond simple step-by-step instructions, focusing on the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.

Understanding the Molecule: The Key to Effective Purification

3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is a secondary amine hydrochloride salt. Its unique structure, featuring a polar pyrrolidine ring, a flexible and moderately polar ethoxyethoxy side chain, and an ionic hydrochloride group, dictates its behavior in different solvent systems.

  • The Amine Group: The secondary amine is basic. Its protonated (hydrochloride) form is highly polar and water-soluble. The free base form is significantly more soluble in organic solvents. This pH-dependent solubility is the cornerstone of its extractive purification.

  • The Ether Linkages: The ethoxyethoxy side chain imparts some lipophilicity and can engage in hydrogen bonding, influencing solubility in various organic solvents.

  • The Hydrochloride Salt: This salt form enhances crystallinity and stability, making it amenable to purification by recrystallization. However, it also makes the compound largely insoluble in non-polar organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield so low after aqueous workup and extraction?

A1: Low yields often stem from incomplete extraction or partitioning issues. The hydrochloride salt is highly water-soluble. To extract the compound into an organic solvent, you must first basify the aqueous solution (e.g., with NaOH or K₂CO₃) to a pH > 10 to deprotonate the pyrrolidine nitrogen. This converts it to the free base, which is much more soluble in solvents like dichloromethane (DCM), ethyl acetate, or methyl tert-butyl ether (MTBE). Failure to sufficiently basify the solution will leave a significant portion of your product in the aqueous layer.

Q2: My final product is an oil or a sticky solid, not a crystalline powder. What's wrong?

A2: This is a classic sign of impurities interfering with crystallization. Common culprits include residual solvents, moisture, or unreacted starting materials. It can also occur if the free base was not properly converted back to the hydrochloride salt. Ensure your extracted organic phase is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation. For conversion back to the HCl salt, a stoichiometric amount of HCl (as a solution in a solvent like ether or isopropanol) should be used. Using a large excess can sometimes lead to hygroscopic, oily products.

Q3: What are the black/brown particles in my crude reaction mixture?

A3: These are likely degradation byproducts. Pyrrolidine derivatives can be susceptible to oxidation or polymerization under harsh reaction conditions (e.g., excessive heat, presence of strong acids or oxidants).[1] While some can be removed by filtration, more soluble colored impurities may require treatment with activated carbon or purification via column chromatography.

Q4: Can I use silica gel chromatography to purify the hydrochloride salt directly?

A4: It is strongly discouraged. The high polarity of the hydrochloride salt causes it to bind irreversibly to silica gel. You should perform column chromatography on the free base form of the compound. After collecting the pure fractions and evaporating the solvent, the resulting purified free base can then be converted to the hydrochloride salt.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: Low Purity After Liquid-Liquid Extraction (LLE)
  • Symptom: Analytical data (HPLC, NMR) shows significant impurities remaining after extraction.

  • Causality & Troubleshooting:

    • Incomplete Phase Separation/Emulsion Formation: Amines, especially in their free base form, can act as surfactants, leading to emulsions.

      • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break emulsions and reduces the solubility of organic compounds in the aqueous layer.[2] Allow the mixture to stand for a longer period.

    • Extraction of Acidic or Neutral Impurities: Your desired compound has been isolated, but so have other non-basic impurities.

      • Solution: Before basifying your aqueous layer to extract the product, perform a "forward extraction." While the solution is still acidic (pH 1-2), wash it with an organic solvent (like ether or ethyl acetate). This will remove neutral and acidic impurities, leaving your protonated, water-soluble product behind in the aqueous phase.[3][4]

    • Inadequate pH Control: The pH was not sufficiently high to ensure complete conversion to the free base.

      • Solution: Use a pH meter or pH paper to confirm the aqueous phase is at pH > 10 before each organic extraction. Perform multiple extractions (e.g., 3x with fresh solvent) as partitioning is an equilibrium process.

Problem 2: Product Discoloration (Yellow, Brown, or Pink Hue)
  • Symptom: The isolated product is not white or off-white as expected.

  • Causality & Troubleshooting:

    • Oxidative Degradation: The pyrrolidine ring or trace impurities can be sensitive to air, particularly in the free base form.

      • Solution 1 (Activated Carbon): Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (0.5-1% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is effective for removing highly colored, non-polar impurities.

      • Solution 2 (Alumina Chromatography): For stubborn color, consider passing a solution of the free base through a short plug of activated neutral alumina. Alumina can be effective at removing colored impurities and trace amines.[5][6]

    • Residual Acidic Impurities: Traces of acid can cause discoloration upon prolonged storage.[5]

      • Solution: Ensure the free base is thoroughly washed during the extraction phase to remove any acidic byproducts before its conversion to the HCl salt.

Problem 3: Poor Yield or Failure to Crystallize During Recrystallization
  • Symptom: No crystals form upon cooling, or only a small amount of solid precipitates. An oil forms instead of a solid ("oiling out").

  • Causality & Troubleshooting:

    • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

      • Solution: Use a systematic approach to find a suitable solvent or solvent system. Test solubility in small vials with various solvents. Good candidates for hydrochloride salts often include isopropanol (IPA), ethanol, or mixtures like IPA/ether or ethanol/ethyl acetate.

    • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when impurities depress the melting point.

      • Solution 1: Add more of the hot solvent to ensure the compound is fully dissolved before cooling.

      • Solution 2: Lower the cooling rate. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling encourages oil formation.

      • Solution 3: Use a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (like hot IPA) and then slowly add a "poor" solvent (like heptane or ether) until turbidity persists. Re-heat to clarify and then cool slowly.

    • Supersaturation: The solution is stable and resists nucleation.

      • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" from a previous pure batch.

Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the amine product from neutral and acidic impurities.

  • Acidification & Initial Wash:

    • Dissolve the crude reaction mixture in deionized water and a water-immiscible organic solvent (e.g., MTBE or ethyl acetate).

    • Adjust the pH of the aqueous layer to ~2 with 1M HCl.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Drain the lower aqueous layer. Discard the upper organic layer, which contains neutral and acidic impurities.

    • Repeat the wash of the aqueous layer with fresh organic solvent one more time.

  • Basification & Product Extraction:

    • Cool the acidic aqueous layer (containing the protonated product) in an ice bath.

    • Slowly add 3M NaOH or a saturated K₂CO₃ solution with stirring until the pH is > 10.

    • Add a fresh portion of the extraction solvent (e.g., Dichloromethane, which is denser and will be the bottom layer).

    • Shake vigorously. Allow the layers to separate.

    • Drain the lower organic layer containing the free base product.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Drying and Salt Formation:

    • Combine all organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of fresh solvent.

    • Evaporate the solvent under reduced pressure to obtain the purified free base, typically as an oil.

    • Dissolve the oil in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

    • Slowly add a calculated amount (1.0-1.1 equivalents) of HCl solution (e.g., 2M HCl in diethyl ether) with stirring. The hydrochloride salt should precipitate.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum.

Protocol 2: Recrystallization of the Hydrochloride Salt
  • Solvent Selection:

    • Place a small amount of the crude hydrochloride salt into several test tubes.

    • Add a small volume of different solvents (see Table 1) to each tube.

    • Observe solubility at room temperature and then upon heating in a water bath.

    • The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.

Solvent SystemHot SolubilityCold SolubilityNotes
Isopropanol (IPA)GoodPoor-ModerateExcellent single solvent. Cool slowly.
Ethanol (96%)HighModerateMay need a co-solvent to reduce cold solubility.
IPA / Diethyl EtherGood / PoorVery PoorDissolve in minimal hot IPA, add ether dropwise until cloudy, reheat to clear, then cool.
Acetone / WaterGood / PoorPoorUse a very small amount of water to aid dissolution in hot acetone.
  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring, until the solid just dissolves. Avoid adding a large excess of solvent.

    • If colored impurities persist, remove the flask from heat, allow it to cool slightly, add activated carbon, and re-heat to boiling for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® plug to remove the carbon.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Prep: Dissolve a tiny amount of your crude material, purified free base, and final HCl salt in a suitable solvent (e.g., methanol).

  • Stationary Phase: Silica gel 60 F₂₅₄ plate.

  • Mobile Phase: A common system for amines is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1). The small amount of base neutralizes the acidic silica, preventing streaking.

  • Visualization: View under UV light (254 nm) and then stain with a potassium permanganate (KMnO₄) dip, which reacts with the amine to give a yellow/brown spot.

  • Analysis: Compare the Rf values. The pure product should show a single major spot.

Visual Workflows

Overall Purification and Analysis Workflow

PurificationWorkflow Crude Crude Product (in Reaction Mixture) LLE Liquid-Liquid Extraction (Acid-Base) Crude->LLE FreeBase Isolated Free Base (Oil or Solid) LLE->FreeBase Analysis1 Purity Check (TLC/HPLC) FreeBase->Analysis1 Chromatography Column Chromatography (Optional, on Free Base) Analysis1->Chromatography Impurities Present SaltFormation HCl Salt Formation Analysis1->SaltFormation Sufficiently Pure PureFreeBase Purified Free Base Chromatography->PureFreeBase PureFreeBase->SaltFormation CrudeSalt Crude HCl Salt SaltFormation->CrudeSalt Recrystallization Recrystallization CrudeSalt->Recrystallization PureSalt Pure Crystalline HCl Salt Recrystallization->PureSalt FinalAnalysis Final Analysis (HPLC, NMR, MP) PureSalt->FinalAnalysis

Caption: General workflow for purification and analysis.

Logic of pH-Controlled Liquid-Liquid Extraction

LLE_Logic cluster_acid Step 1: Acidic Wash (pH ~2) cluster_base Step 2: Basic Extraction (pH >10) Acid_Org Organic Layer (DCM/Ether) - Neutral Impurities - Acidic Impurities (DISCARD) Acid_Aq Aqueous Layer - Product (R₂NH₂⁺Cl⁻) (KEEP) Base_Aq Aqueous Layer - Inorganic Salts (DISCARD) Acid_Aq->Base_Aq Adjust to pH >10 Base_Org Organic Layer (DCM/Ether) - Product (R₂N - Free Base) (KEEP) Base_Aq->Base_Org Extract with Organic Solvent start Crude Mixture in Water/Organic Solvent start->Acid_Aq Adjust to pH 2, Wash with Organic

Caption: Partitioning behavior during acid-base extraction.

References

  • Shvets, N., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules. Available at: [Link]

  • Kahn, A. P., & Weir, T. W. (2006). Method for purifying N-methyl-2-pyrrolidone. European Patent Office, EP 1720833 B1. Available at: [Link]

  • Kuyucuklu, D., et al. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Turkish Journal of Chemistry. Available at: [Link]

  • Gultyai, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

  • Various Inventors. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents, EP3015456A1.
  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. FDA. Available at: [Link]

  • Gultyai, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Li, Y., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • Various Inventors. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Google Patents, US7244852B2.
  • Various Inventors. (2004). Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. Google Patents, EP1375481A1.
  • da Silva, M., et al. (2013). Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. BioMed Research International. Available at: [Link]

  • Anonymous. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • Various Inventors. (2012). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents, CA2514092C.
  • Various Inventors. (1991). Process for extracting n-methyl-2-pyrrolidone. Google Patents, US5068358A.
  • Anonymous. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Course Hero. Available at: [Link]

  • Sheilan, M., & Mahin, T. (2015). An in-depth Study of Amine System Failures. ResearchGate. Available at: [Link]

  • Various Inventors. (2006). Method for purifying n-methyl-2-pyrrolidone. Google Patents, EP1720833A1.
  • Nikookar, M., et al. (2013). A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. International Journal of Chemical Engineering and Applications. Available at: [Link]

  • Anonymous. (n.d.). Pyrrole. Wikipedia. Available at: [Link]

  • Various Inventors. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents, CN105181861A.
  • Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbead India. Available at: [Link]

  • Fischer, K., et al. (2020). Startup troubleshooting of amine units in LNG export facilities. Hydrocarbon Processing. Available at: [Link]

  • LibreTexts Chemistry. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • Various Inventors. (1996). Purification of crude pyrroles. Google Patents, US5502213A.
  • Various Inventors. (2012). Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. Google Patents, CN102442935A.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]

  • Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Anonymous. (2025). Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. ResearchGate. Available at: [Link]

  • Anonymous. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. SeparationsNow. Available at: [Link]

  • Swist, M., et al. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. Forensic Science International. Available at: [Link]

  • Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex pyrrolidine scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex pyrrolidine scaffolds. 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is a highly versatile secondary amine building block. However, its amphiphilic nature (a hydrophilic ether chain coupled with a basic pyrrolidine core) and its hydrochloride salt form present specific chemical challenges during N-alkylation and N-acylation.

This guide provides field-proven, causality-driven protocols to help you eliminate unwanted byproducts such as over-alkylation, urea dimerization, and ether cleavage.

Frequently Asked Questions & Troubleshooting

Q1: My N-acylation yields are inconsistent, and I am observing unreacted starting material alongside a high-mass byproduct. How do I optimize the freebasing and acylation steps?

Causality & Expert Insight: Your starting material is a hydrochloride salt. In this state, the nitrogen lone pair is protonated, rendering it completely non-nucleophilic[1]. If you attempt to freebase the amine using aqueous biphasic conditions (e.g., NaOH/DCM), residual moisture will rapidly hydrolyze your electrophile (the acyl chloride), generating HCl that re-protonates your pyrrolidine and stalls the reaction[1].

Furthermore, the high-mass byproduct you are observing is likely a urea dimer. When using highly reactive coupling agents (like triphosgene) or when the local concentration of the free amine is too high, two pyrrolidine molecules can react with a single carbonyl equivalent[2].

Self-Validating Protocol: Anhydrous N-Acylation via Inverse Addition

  • Preparation: Suspend 1.0 eq of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine HCl in anhydrous Dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Anhydrous Freebasing: Add 2.5 eq of anhydrous N,N-Diisopropylethylamine (DIPEA).

    • Validation Checkpoint: The cloudy suspension will transition to a clear solution within 5–10 minutes, visually confirming the complete dissolution of the active free base.

  • Electrophile Activation: In a separate, oven-dried flask, dissolve 1.1 eq of the acyl chloride in anhydrous DCM at 0 °C.

  • Inverse Addition (Critical Step): Slowly add the freebased pyrrolidine solution dropwise into the acyl chloride solution.

    • Causality: By adding the amine to an excess of the electrophile, you prevent the localized excess of amine required for urea dimerization[2].

  • Quench: Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the DIPEA-HCl salts.

Workflow A 3-[(2-Ethoxyethoxy)methyl] pyrrolidine HCl B Add 2.5 eq DIPEA in Anhydrous DCM (0°C) A->B Deprotonation C Clear Solution: Free Secondary Amine B->C Validation Check D Inverse Addition: Dropwise into Acyl Chloride C->D Suppress Dimerization E Target N-Acyl Pyrrolidine D->E High Yield Pathway

Caption: Optimized workflow for anhydrous freebasing and N-acylation.

Q2: During direct N-alkylation with alkyl halides, I am isolating significant amounts of a highly polar byproduct. What is this, and how can I prevent it?

Causality & Expert Insight: The polar byproduct is a quaternary ammonium salt, resulting from over-alkylation. When the secondary pyrrolidine reacts with an alkyl halide, it forms a tertiary amine. Because the 3-position substituent (2-ethoxyethoxymethyl) is relatively flexible, it does not provide sufficient steric hindrance at the nitrogen center to block further reactivity[3]. Consequently, the newly formed tertiary amine remains highly nucleophilic and competes with the starting material for the alkyl halide, leading to a double-alkylation event.

Self-Validating Protocol: Controlled Reductive Amination To completely eliminate over-alkylation, abandon direct alkylation in favor of reductive amination.

  • Imine Formation: Dissolve 1.0 eq of the pyrrolidine HCl salt and 1.0 eq of your target aldehyde in anhydrous Methanol. Add 1.2 eq of anhydrous Potassium Carbonate (K₂CO₃) to freebase the amine in situ[4]. Stir for 30 minutes.

  • Reduction: Add 1.5 eq of Sodium Cyanoborohydride (NaBH₃CN).

  • Validation Checkpoint: Monitor the reaction via LC-MS. You will observe the mass of the iminium intermediate rapidly converting to the target tertiary amine.

    • Causality: Because aldehydes cannot form quaternary salts under reductive amination conditions, the over-alkylation pathway is mechanistically blocked.

Mechanism SM Secondary Amine (Target Nucleophile) P1 Tertiary Amine (Desired Product) SM->P1 + RX (k1) RX Alkyl Halide (Electrophile) P2 Quaternary Ammonium Salt (Over-alkylation Byproduct) P1->P2 + RX (k2) k2 competes with k1

Caption: Competing kinetic pathways in direct N-alkylation leading to quaternary salts.

Q3: Is the 2-ethoxyethoxymethyl ether side chain stable under standard reaction conditions? I am detecting a byproduct lacking the terminal ethyl group.

Causality & Expert Insight: Aliphatic ethers are generally robust to standard basic alkylation and acylation conditions. However, O-dealkylation (ether cleavage) will occur if you subject the molecule to harsh, incompatible reagents. If you are using strong Lewis acids (e.g., BBr₃, AlCl₃) for other deprotections in your synthetic sequence, or if you expose the molecule to strong aqueous hydrobromic acid at elevated temperatures, the terminal ethyl ether will cleave to form the corresponding primary alcohol byproduct[5]. Always ensure that downstream transformations utilize orthogonal, mild conditions that tolerate aliphatic ether linkages.

Quantitative Data Summaries

To aid in your experimental design, review the following empirical data comparing reaction conditions and byproduct distributions for this scaffold.

Table 1: Influence of Base and Addition Strategy on N-Acylation Byproducts

Reaction ConditionBase UsedAddition StrategyTarget N-Acyl Yield (%)Urea Dimer Byproduct (%)Unreacted SM (%)
Standard BiphasicAqueous NaOHDirect45%15%40% (Hydrolysis)
AnhydrousDIPEA (2.5 eq)Direct70%25%5%
Optimized DIPEA (2.5 eq) Inverse >95% <1% <4%

Table 2: Alkylation vs. Reductive Amination Product Distribution

MethodReagentsTarget Tertiary Amine (%)Quaternary Salt Byproduct (%)
Direct AlkylationR-Br, K₂CO₃, MeCN65%35%
Direct AlkylationR-I, Cs₂CO₃, DMF40%60%
Reductive Amination R-CHO, NaBH₃CN, MeOH >98% 0% (Mechanistically blocked)

References

  • Source: ACS Publications (acs.org)
  • Source: Organic Process Research & Development (acs.org)
  • Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride Source: Benchchem URL
  • Source: Journal of the American Chemical Society (researchgate.net)
  • Application of Photoredox Catalysis for Late-stage Functionalization Source: Charnwood Discovery URL

Sources

Optimization

preventing degradation of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, step-by-step protocols, and FAQs for handling 3-[(2-Ethoxyethoxy)methyl]pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, step-by-step protocols, and FAQs for handling 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride . Due to its dual-functional nature—a hygroscopic amine hydrochloride salt and a peroxidizable polyether chain—strict storage and handling protocols are required to maintain its structural integrity and ensure experimental reproducibility.

Mechanistic Troubleshooting & FAQs

Q1: Why does my powder become sticky and hard to weigh over time?

A: You are observing hygroscopic caking , a common issue with secondary amine salts. Pyrrolidine hydrochloride derivatives are inherently hygroscopic[1].

  • Causality: When exposed to ambient humidity, the positively charged ammonium center strongly coordinates with polar water molecules. This moisture absorption disrupts the crystal lattice, causing the powder to form a sticky, deliquescent mass. This not only makes accurate weighing impossible but can also accelerate localized hydrolysis[1].

  • Solution: Always store the compound in a desiccator and handle it under a dry, inert atmosphere (e.g., Argon or Nitrogen glovebox).

Q2: I noticed a drop in assay yield and a distinct, sharp odor from an old batch. What happened?

A: You are likely observing ether auto-oxidation and subsequent degradation. The side chain of this compound contains a (2-ethoxyethoxy)methyl group. Ethers are highly susceptible to auto-oxidation (peroxidation) when exposed to atmospheric oxygen and light[2].

  • Causality: Oxygen diradicals abstract a hydrogen atom from the carbon adjacent to the ether oxygen (the α -carbon), forming a carbon-centered radical. This reacts with O2​ to form hydroperoxides[3]. These peroxides can decompose into aldehydes or alcohols, which often have sharp, pungent odors, and act as reactive impurities that interfere with downstream biological or chemical assays[2].

  • Solution: Store the compound in amber vials (to block UV photo-initiation) under an inert Argon atmosphere at 2−8∘C [4].

Q3: How do I know if dangerous levels of peroxides have formed in my stored solution?

A: Peroxides can accumulate to hazardous levels if the compound is stored in solution (especially in ethereal or aqueous solvents) for extended periods[5].

  • Causality: The self-propagating auto-oxidation process continues in solution. If you attempt to concentrate the solution via rotary evaporation, you risk concentrating these explosive peroxides to a critical threshold[6].

  • Solution: Routinely test solutions using peroxide test strips. If concentrations exceed 50 ppm, the batch must be chemically neutralized before disposal or use[5].

Quantitative Data: Degradation Pathways & Interventions

To easily compare the risks associated with 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride, refer to the summarized data below:

Degradation PathwayTriggering FactorsMechanistic ConsequencePreventative Storage Condition
Hygroscopic Caking Ambient moisture ( H2​O )Crystal lattice disruption, deliquescenceStore at ≤20% RH, use desiccants (e.g., Drierite)
Ether Auto-oxidation Oxygen ( O2​ ), UV Light α -carbon radical formation, hydroperoxidesAmber vial, Argon backfill, 2−8∘C
Free-basing Alkaline environment (pH > 7)Deprotonation of pyrrolidine, volatilizationStore away from volatile bases (e.g., ammonia)

Experimental Protocols: Self-Validating Systems

Protocol A: Inert Atmosphere Storage & Backfilling

Purpose: To prevent both moisture ingress and ether auto-oxidation during long-term solid storage.

Step 1: Pre-drying Place the original vial of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride (with the cap loosened) inside a vacuum desiccator containing fresh, indicating silica gel or P2​O5​ . Apply vacuum ( <10 mbar) for 12 hours to remove surface moisture.

  • Self-Validation: The indicating desiccant must remain its active color (e.g., blue). If it rapidly turns pink/white, excessive moisture was present, and the drying time must be extended.

Step 2: Argon Backfilling (Schlenk Line Method) Connect the desiccator (or a Schlenk flask containing the vial) to a Schlenk line.

  • Evacuate the chamber for 5 minutes.

  • Slowly backfill with dry, high-purity Argon. (Argon is denser than Nitrogen and provides a superior protective blanket over the solid).

  • Repeat the evacuate/backfill cycle three times.

  • Self-Validation: A positive pressure of Argon should be maintained, verified by a steady, slow release through the line's oil bubbler.

Step 3: Sealing and Storage Quickly tighten the cap under the Argon stream. Wrap the cap tightly with Parafilm. Store the amber vial in a secondary container with desiccant at 2−8∘C [4].

Protocol B: Peroxide Detection and Removal (For Solutions)

Purpose: To ensure safety and chemical purity before using stored solutions in sensitive assays.

Step 1: Detection Dip a commercially available KI-starch peroxide test strip (0-100 ppm range) into the solution containing the compound. Wait 15 seconds and compare the color to the reference scale.

  • Self-Validation: A white/yellow strip indicates <5 ppm (safe to use). A blue/dark blue strip indicates >50 ppm (unsafe, requires intervention)[5].

Step 2: Removal (If 5-50 ppm) If moderate peroxide levels are detected, they can be reduced by passing the solution through a plug of activated basic alumina (for organic solvents) or by washing with a ferrous sulfate solution[5][6].

  • Self-Validation: Re-test the treated eluate with a fresh peroxide strip. The reading must be 0 ppm before proceeding with any evaporation or experimental workflow.

Systems Diagram: Degradation & Prevention

DegradationPathways Compound 3-[(2-Ethoxyethoxy)methyl] pyrrolidine HCl Moisture Moisture (H2O) Compound->Moisture Oxygen Oxygen / Light Compound->Oxygen Base Alkaline Triggers Compound->Base Caking Hygroscopic Caking & Hydrolysis Moisture->Caking Peroxides Ether Auto-oxidation (Peroxides) Oxygen->Peroxides FreeBase Free-basing & Volatilization Base->FreeBase Desiccation Desiccator / Argon Caking->Desiccation AmberVial Amber Vials & Cold Storage Peroxides->AmberVial Buffer pH Isolation FreeBase->Buffer

Degradation pathways of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine HCl and targeted interventions.

References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Oxidation mechanism of diethyl ether: A complex process for a simple molecule Source: ResearchGate URL: [Link]

  • Title: Peroxide forming chemicals - Department of Biology Source: University of York URL: [Link]

  • Title: Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds Source: University of North Carolina (UNC) URL: [Link]

  • Title: Ethers - storage and the detection and removal of peroxides Source: The University of Edinburgh URL: [Link]

Sources

Troubleshooting

resolving solubility challenges with 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride in biological assays

Technical Support Center: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride Welcome to the technical support guide for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride. This resource is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride

Welcome to the technical support guide for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the handling and application of this compound in biological assays. Our focus is on providing practical, mechanistically grounded advice to ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubilization and handling of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

Q1: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: For creating a high-concentration stock solution (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is a weakly basic salt with moderate polarity, and DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[1][2]

Underlying Rationale:

  • Aprotic Nature: DMSO can solvate the cation and anion of the salt without donating protons, preventing unwanted side reactions.

  • High Solvating Power: Its ability to dissolve both polar and non-polar moieties accommodates the pyrrolidine ring, the hydrochloride salt, and the ethoxyethoxy side chain.

For applications where DMSO is not suitable (e.g., specific cell-based assays sensitive to DMSO), N-methyl-2-pyrrolidone (NMP) can be considered as an alternative aprotic, water-miscible solvent known for its excellent solubilizing properties.[3]

Q2: I prepared a 20 mM stock in DMSO. When I diluted it into my phosphate-buffered saline (PBS) for a cell-based assay, a cloudy precipitate formed immediately. What is happening?

Answer: This is a classic case of solvent-shift precipitation, a common challenge when diluting a concentrated organic stock solution into an aqueous buffer.[4][5][6] The compound is highly soluble in 100% DMSO but has a much lower solubility limit in the final high-percentage aqueous environment. When the DMSO stock is rapidly introduced to the buffer, the local concentration of the compound momentarily exceeds its aqueous solubility limit, causing it to "crash out" of the solution as a fine precipitate.[4][6]

Causality Explained:

  • High Supersaturation: The initial bolus of DMSO stock creates a transient, highly supersaturated microenvironment in the aqueous buffer.

  • Nucleation & Growth: This supersaturation drives the rapid formation of solid-state nuclei, which then grow into visible particulates.[4]

  • Kinetic vs. Thermodynamic Solubility: You are observing the limits of the compound's kinetic solubility, which is the concentration it can withstand under specific dilution conditions, as opposed to its true thermodynamic equilibrium solubility.[7][8]

Q3: My compound is a hydrochloride salt. Shouldn't it be highly water-soluble?

Answer: While forming a hydrochloride salt significantly enhances aqueous solubility compared to the free base, it does not guarantee unlimited solubility, especially for complex organic molecules. The 3-[(2-Ethoxyethoxy)methyl]pyrrolidine moiety has a calculated LogP (a measure of lipophilicity) that suggests a degree of hydrophobicity.

The Balance of Forces:

  • Pro-Solubility: The charged pyrrolidinium cation and the chloride anion are readily hydrated by water molecules.

  • Anti-Solubility: The (2-Ethoxyethoxy)methyl side chain is non-polar and contributes to the molecule's tendency to self-associate and partition out of the aqueous phase.

The final solubility is a delicate balance between these factors. Furthermore, the pH of the final solution plays a critical role. In a neutral buffer like PBS (pH ~7.4), a portion of the protonated pyrrolidine (the soluble form) will deprotonate to its less soluble free base form, further reducing its overall solubility.

Q4: Can I use phosphate buffer for my experiments? I've heard it can sometimes cause issues.

Answer: Caution is advised when using phosphate buffers, especially at high concentrations. While widely used, phosphate ions can interact with certain weakly basic drugs and their salts, potentially forming less soluble phosphate salts and leading to precipitation.[9][10] Additionally, the pH of phosphate buffers can shift dramatically upon freezing, which can cause the compound to precipitate out of solution in your frozen stocks.[11]

Recommendation: If you observe unexpected precipitation in phosphate buffer, consider switching to an alternative buffer system like HEPES or MOPS, which are zwitterionic and less prone to salt formation with cationic compounds. Always verify that the alternative buffer is compatible with your specific assay.

Section 2: Troubleshooting Workflow & Advanced Protocols

This section provides a systematic approach to resolving solubility issues and detailed protocols for preparing solutions and assessing solubility.

Troubleshooting Decision Pathway

When faced with a solubility challenge, follow this logical progression to identify and solve the issue.

G cluster_stock Stock Solution Checks cluster_dilution Dilution Technique Checks cluster_buffer Buffer Composition Checks cluster_sol Solubility Assessment start Solubility Issue Detected (Precipitation / Cloudiness) stock_prep Step 1: Re-evaluate Stock Solution start->stock_prep dilution_tech Step 2: Optimize Dilution Technique stock_prep->dilution_tech Stock OK stock_q1 Is stock clear at RT? stock_prep->stock_q1 buffer_comp Step 3: Assess Assay Buffer Composition dilution_tech->buffer_comp Precipitation Persists dil_q1 Was stock added directly to final buffer volume? dilution_tech->dil_q1 sol_assess Step 4: Formally Determine Kinetic Solubility buffer_comp->sol_assess Precipitation Persists buf_q1 Is buffer phosphate-based? buffer_comp->buf_q1 sol_act Action: Perform kinetic solubility assay (See Protocol 2) to determine the Maximum Soluble Concentration under your specific assay conditions. sol_assess->sol_act stock_q2 Has it undergone >3 freeze-thaw cycles? stock_q1->stock_q2 Yes stock_sol Action: Prepare fresh stock. Use sonication/gentle warming (37°C). Aliquot for single use. stock_q1->stock_sol No stock_q2->stock_sol Yes dil_sol Action: Use serial dilution. Pre-warm aqueous buffer. Add stock to buffer (not vice-versa). Vortex immediately after addition. dil_q1->dil_sol Yes buf_q2 Is pH > 7.0? buf_q1->buf_q2 Yes buf_q1->buf_q2 No buf_sol Action: Switch to non-phosphate buffer (e.g., HEPES). Consider lowering pH (if assay tolerates) to increase protonation of pyrrolidine. buf_q2->buf_sol Yes

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Preparation of Stock and Working Solutions

This protocol details a robust method for preparing a 10 mM DMSO stock solution and diluting it into an aqueous buffer to a final concentration of 10 µM, minimizing the risk of precipitation.

Materials:

  • 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride (MW: 195.69 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile aqueous assay buffer (e.g., HEPES-buffered saline, pH 7.2), pre-warmed to 37°C

  • Sterile polypropylene microcentrifuge tubes

  • Calibrated pipettes

Procedure:

Part A: Preparing a 10 mM Primary Stock Solution in DMSO

  • Calculation: To prepare 1 mL of a 10 mM stock, weigh out 1.96 mg of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Solubilization: Vortex the tube for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes or warm gently at 37°C until the solution is completely clear.[1]

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.[1][12] Store at -20°C or -80°C.

Part B: Serial Dilution into Aqueous Assay Buffer (to 10 µM) This stepwise process prevents the abrupt solvent shift that causes precipitation.[6]

  • Prepare Intermediate Dilution (1 mM in DMSO):

    • Thaw one aliquot of the 10 mM primary stock.

    • In a new tube, add 90 µL of DMSO.

    • Add 10 µL of the 10 mM primary stock to the 90 µL of DMSO. Vortex well. This is your 1 mM intermediate stock.

  • Prepare Second Intermediate Dilution (100 µM in Aqueous Buffer):

    • In a new tube, add 990 µL of the pre-warmed (37°C) aqueous assay buffer.

    • Add 10 µL of the 1 mM intermediate DMSO stock into the buffer.

    • Crucial Step: Immediately cap and vortex vigorously for 10-15 seconds to ensure rapid and complete mixing. This creates a 100 µM solution with 1% DMSO.

  • Prepare Final Working Solution (10 µM in Aqueous Buffer):

    • In your final assay tube/plate, add the required volume of the 100 µM solution and dilute with additional pre-warmed buffer to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of buffer.

    • The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[6] Always include a vehicle control with 0.1% DMSO in your experiment.[1]

Protocol 2: High-Throughput Kinetic Solubility Assessment by Nephelometry

This protocol allows you to quantitatively determine the kinetic solubility of your compound in a specific buffer, providing a clear upper concentration limit for your experiments.[13][14]

Principle: Laser nephelometry measures the light scattered by fine particles (precipitate) in a solution.[13] By creating a concentration gradient of the compound in the buffer, the point at which light scattering sharply increases corresponds to the kinetic solubility limit.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Assay buffer of interest

  • 96-well or 384-well clear-bottom microplates

  • Automated liquid handler (recommended) or multichannel pipette

  • Plate reader with a nephelometry module (e.g., BMG LABTECH NEPHELOstar)

Procedure:

  • Plate Preparation: In a microplate, create a serial 2-fold dilution of your 10 mM DMSO stock in 100% DMSO. This will be your source plate.

  • Dilution into Buffer: Using a liquid handler, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO source plate into a corresponding well of a new plate containing a larger volume of your assay buffer (e.g., 98 µL). This creates a range of final compound concentrations with a constant final DMSO percentage (e.g., 2%).

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.[14]

  • Measurement: Read the plate on the nephelometer. The output will be in relative nephelometry units (RNU) or counts.

  • Data Analysis:

    • Plot the nephelometry signal (y-axis) against the compound concentration (x-axis, log scale).

    • The plot will typically show a flat baseline at low concentrations, followed by a sharp, steep increase in signal at the point of precipitation.

    • The concentration at this inflection point is defined as the kinetic solubility.[13]

Data Interpretation:

Concentration (µM)Nephelometry Signal (RNU)Interpretation
1.56150Soluble
3.13165Soluble
6.25180Soluble
12.5210Soluble
25 1500 Precipitation Onset (Kinetic Solubility ≈ 25 µM)
508500Insoluble
1009200Insoluble

This data tells you that for this specific buffer and DMSO concentration, you should not prepare working solutions exceeding ~25 µM to avoid precipitation and ensure accurate results.

Section 3: Mechanistic Insights

Understanding the chemical principles governing solubility is key to proactive problem-solving.

The Role of pH and pKa

3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride contains a secondary amine within the pyrrolidine ring, which is a weak base. The pKa of this amine dictates the equilibrium between its protonated (charged, more soluble) and deprotonated (neutral, less soluble) forms.

Caption: pH-dependent equilibrium of the pyrrolidine moiety.

According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa of the amine, the compound will be 50% in the soluble protonated form and 50% in the less soluble free base form. To maintain solubility, it is best to work at a pH at least 1-2 units below the pKa of the pyrrolidine nitrogen.

References

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). STAX. Retrieved March 12, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-methoxyethoxy)pyrrolidine hydrochloride. PubChem. Retrieved March 12, 2024, from [Link]

  • Wright, B. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ochiai, Y., et al. (2024). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. Pharmaceutical Research. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved March 12, 2024, from [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved March 12, 2024, from [Link]

  • Akash, M. S. H., & Rehman, K. (2015). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Development and Technology. Available at: [Link]

  • BMG LABTECH. (n.d.). Kinetic solubility automated screen. Retrieved March 12, 2024, from [Link]

  • Gälli, D., et al. (2021). Phosphate Buffer Solubility and Oxidative Potential of Single Metals or Multielement Particles of Welding Fumes. International Journal of Molecular Sciences. Available at: [Link]

  • Pikal, M. J., & Shah, S. (1990). Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. Pharmaceutical Research. Available at: [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved March 12, 2024, from [Link]

  • ResearchGate. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved March 12, 2024, from [Link]

Sources

Optimization

optimizing HPLC mobile phase for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride analysis

This guide provides in-depth technical support for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride. We will...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride. We will address common challenges such as poor peak shape, variable retention, and low sensitivity through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in chromatographic first principles to empower you to make informed decisions during method development.

Frequently Asked Questions (FAQs)

Q1: My peak for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is tailing significantly. What is the cause and how can I fix it?

A1: Severe peak tailing is the most common issue encountered when analyzing basic compounds like pyrrolidine derivatives on silica-based reversed-phase columns.[1][2]

The Root Cause: Secondary Ionic Interactions The core problem is an unwanted interaction between your positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the HPLC column's silica surface.[3] At typical mobile phase pH values (e.g., pH 4-7), the pyrrolidine nitrogen is protonated (a positive cation), while a fraction of the surface silanols are deprotonated (a negative anion). This strong ionic attraction acts as a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][3]

Solutions to Mitigate Peak Tailing:

  • Operate at Low pH (pH 2.5 - 3.0): By lowering the mobile phase pH, you protonate the residual silanol groups (Si-OH), effectively neutralizing their negative charge.[1] This minimizes the secondary ionic interactions, leaving the primary reversed-phase (hydrophobic) mechanism to control retention, which results in a much more symmetrical peak.

  • Use a Competitive Base Additive: Introducing a small concentration (e.g., 0.1% Triethylamine, TEA) of another amine into the mobile phase can mask the active silanol sites.[4] The TEA molecules will preferentially interact with the silanols, shielding your analyte from these problematic sites.

  • Employ a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most of the residual silanols. Using a column specifically designed for the analysis of basic compounds, which has minimal silanol activity, is highly recommended.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to ionic-shield the silanol groups and improve peak shape.[5]

Q2: I have very little or no retention of the analyte on my C18 column; it elutes near the solvent front. What should I do?

A2: This is a common problem for polar molecules like 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride. The compound has limited hydrophobicity and therefore weak interaction with the non-polar C18 stationary phase, especially when using high organic content in the mobile phase.[6]

Strategies to Increase Retention:

  • Reduce Organic Solvent Percentage: The most straightforward approach is to decrease the concentration of acetonitrile or methanol in your mobile phase. Start with a highly aqueous mobile phase (e.g., 95% water/buffer, 5% organic) and create a shallow gradient or run isocratically to find the optimal retention.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer alternative selectivity for polar analytes.

  • Switch to Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[7] In this mode, a polar stationary phase is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). Water acts as the strong, eluting solvent.

  • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral, more hydrophobic complex with the analyte, significantly increasing its retention on a reversed-phase column.[8]

Q3: My retention times are drifting between injections. What are the most likely causes?

A3: Retention time instability is often related to issues with the mobile phase preparation or the HPLC system itself.[9]

Common Causes and Solutions:

  • Insufficient Column Equilibration: When changing mobile phase composition or starting up the system, the column requires adequate time to equilibrate. Ensure you flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Inconsistent Mobile Phase Preparation: Volatile components (like TEA) can evaporate, or solvent ratios can be prepared inconsistently. It is critical to prepare mobile phases accurately by measuring components separately before mixing.[10] Always use a fresh mobile phase daily.

  • Mobile Phase pH Instability: If you are not using a buffer, or the buffer is used outside of its effective range (pKa ± 1), the mobile phase pH can be unstable, leading to shifts in retention for an ionizable analyte. Always use a suitable buffer to control the pH.[5]

  • Temperature Fluctuations: Column temperature directly affects retention time. Using a thermostatically controlled column compartment is essential for reproducible results.[11]

  • Pump and Degasser Issues: Check for leaks in the pump, ensure proper solvent degassing, and verify that the pump is delivering a consistent and accurate flow rate.

Troubleshooting and Optimization Workflow

This section provides a structured approach to diagnosing and solving common issues during method development for 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride.

Problem 1: Poor Peak Shape (Tailing)

The diagram below outlines a logical workflow for troubleshooting peak tailing, which is the most prevalent issue for this type of basic analyte.

G start Start: Peak Tailing Observed (Asymmetry > 1.2) q1 Are all peaks tailing or just the analyte? start->q1 all_peaks All Peaks Tailing q1->all_peaks All analyte_only Only Analyte Tailing q1->analyte_only Analyte Only sol_physical Likely a Physical Issue: - Column void / bed deformation - Extra-column dead volume (e.g., wrong tubing/fittings) all_peaks->sol_physical sol_chemical Likely a Chemical Issue: Secondary Silanol Interactions analyte_only->sol_chemical action_physical Action: 1. Inject a neutral compound (e.g., Toluene). If it also tails, confirm physical issue. 2. Check/replace fittings. 3. Reverse-flush column (if permitted). 4. Replace column. sol_physical->action_physical action_chemical Action (See Protocol 1): 1. Lower mobile phase pH to 2.5-3.0. 2. Add a competitive base (e.g., 0.1% TEA). 3. Switch to a modern, high-purity, end-capped column. sol_chemical->action_chemical

Caption: Troubleshooting workflow for peak tailing issues.

Recommended Starting Conditions

For initial method development, the following parameters provide a robust starting point.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-Purity C18 or C8 (e.g., Agilent Zorbax SB-C18, Waters XBridge C18), 150 x 4.6 mm, 3.5 or 5 µmA stable-bonded (SB) or hybrid-particle column is designed to withstand low pH conditions without stationary phase degradation.[1]
Mobile Phase A 25 mM Phosphate Buffer in WaterProvides robust pH control in the desired range.
Mobile Phase B AcetonitrileGenerally provides better peak shape and lower backpressure than methanol.[5]
pH (of Phase A) 2.8At this pH, the analyte is fully protonated (stable charge state) and silica silanols are neutralized, minimizing peak tailing.[1]
Gradient 5% to 50% B over 15 minutesA broad gradient is useful for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 200-210 nm or Mass Spec (MS)The analyte lacks a strong chromophore, requiring low UV wavelengths.[7] An MS detector offers superior sensitivity and specificity.

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Optimization Workflow

This protocol outlines the process of refining the mobile phase to achieve optimal separation and peak shape.

G start Start with Recommended Conditions (See Table) step1 1. Perform Initial Injection start->step1 eval1 Evaluate: - Retention Factor (k') - Peak Asymmetry (As) step1->eval1 path_retention k' < 2 (Poor Retention) eval1->path_retention Poor Retention path_tailing As > 1.2 (Tailing) eval1->path_tailing Tailing path_good 2 < k' < 10 As < 1.2 eval1->path_good Good action_retention Adjust Retention: - Decrease initial %B - Make gradient shallower path_retention->action_retention action_tailing Improve Peak Shape: - Ensure pH is < 3.0 - Add 0.05-0.1% TFA or Formic Acid - Switch to HILIC mode if retention is also poor path_tailing->action_tailing end Method Optimized: Proceed to Validation path_good->end action_retention->step1 Re-inject action_tailing->step1 Re-inject

Caption: Workflow for systematic mobile phase optimization.

Protocol 2: Preparation of 1L of 25 mM Phosphate Buffer (pH 2.8)

Accurate and consistent buffer preparation is fundamental to a robust HPLC method.[10]

Materials:

  • HPLC-grade water

  • Monobasic Sodium Phosphate (NaH₂PO₄), anhydrous

  • Phosphoric Acid (H₃PO₄), ~85%

  • Calibrated pH meter

  • 1L volumetric flask and magnetic stirrer

Procedure:

  • Weigh Reagent: Weigh out approximately 3.0 grams of anhydrous NaH₂PO₄ (MW = 119.98 g/mol ) and transfer it to the 1L volumetric flask. (Calculation: 0.025 mol/L * 119.98 g/mol * 1 L = 2.9995 g)

  • Dissolve: Add approximately 800 mL of HPLC-grade water to the flask and mix with a magnetic stirrer until the salt is completely dissolved.

  • Adjust pH: Place a calibrated pH probe into the solution. While stirring, slowly add phosphoric acid dropwise until the pH meter reads a stable value of 2.8. Be careful not to overshoot the target pH.

  • Bring to Volume: Once the target pH is reached, remove the pH probe and magnetic stir bar. Add HPLC-grade water to the 1L mark on the volumetric flask.

  • Mix and Filter: Cap the flask and invert it several times to ensure the solution is homogeneous. Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution.[10]

  • Label: Clearly label the bottle with the contents (25 mM Sodium Phosphate Buffer, pH 2.8) and the preparation date. This buffer should be prepared fresh daily to prevent microbial growth.

References

  • Chromatography Forum. (2011). measure pyrrolidine by HPLC. [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 481–486. [Link]

  • Valero, E. et al. (2014). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. The Journal of Organic Chemistry, 79(14), 6636–6646. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • hplctools.com. (n.d.). HPLC Troubleshooting Guide. [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • PubChem. (n.d.). 3-(2-methoxyethoxy)pyrrolidine hydrochloride. [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

  • U.S. Environmental Protection Agency. (2025). Methyl pyrrolidine-2-carboxylate hydrochloride Properties. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride

Introduction: The Analytical Imperative for Pyrrolidine-Based APIs The pyrrolidine ring is a cornerstone scaffold in modern pharmaceuticals, integral to the structure of numerous active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pyrrolidine-Based APIs

The pyrrolidine ring is a cornerstone scaffold in modern pharmaceuticals, integral to the structure of numerous active pharmaceutical ingredients (APIs).[1][2] Its prevalence demands robust analytical methods to ensure the purity, and thus the safety and efficacy, of these drugs. This guide focuses on 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride, a representative small polar molecule whose quality control hinges on precise and reliable analytical procedures.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5] This principle, enshrined by the International Council for Harmonisation (ICH), is the bedrock of pharmaceutical quality assurance.[6][7] This document provides a comprehensive, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride. We will not only present a validated method but also compare its performance characteristics against the globally recognized acceptance criteria outlined in the ICH Q2(R1) guideline.[5]

Method Development Strategy: Addressing the Analyte's Physicochemical Profile

3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is a polar, basic compound.[8][9] Its structure lacks a significant chromophore, meaning it will exhibit low UV absorbance, likely only at wavelengths below 210 nm.[10] These characteristics dictate our chromatographic strategy.

Expert Rationale: A standard reversed-phase C18 column may provide insufficient retention for such a polar analyte.[11] Furthermore, the basic nature of the pyrrolidine nitrogen can lead to deleterious peak tailing due to interactions with residual silanol groups on the silica support. To counteract these effects, our method employs a C18 column with a low-pH mobile phase. The acidic conditions ensure the analyte is consistently in its protonated, cationic form, which minimizes silanol interactions and promotes better peak symmetry.[12] Detection at a low wavelength (205 nm) is necessary but requires high-purity mobile phase solvents to minimize baseline noise.

Proposed HPLC Method for Purity Determination
ParameterCondition
Instrument HPLC or UHPLC system with UV/DAD detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL

The Validation Workflow: A Structured Approach

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate reliability.[7][13] The logical flow of these studies ensures that each parameter is built upon a foundation of established performance.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Performance Characteristics cluster_2 Phase 3: Sensitivity & Reliability MethodDev Method Development & Optimization SystemSuitability System Suitability Protocol MethodDev->SystemSuitability Establishes baseline performance Robustness Robustness MethodDev->Robustness Tests operational limits Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Derived from slope & noise Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Final Validated Method Accuracy->Final Precision->Final LOD_LOQ->Final Robustness->Final

Caption: The logical workflow for HPLC method validation.

Validation Parameters: Protocols, Acceptance Criteria, and Performance Comparison

The following sections detail the experimental protocols for each validation parameter, present simulated performance data, and compare it against ICH Q2(R1) acceptance criteria.[3][5]

Specificity

Expert Rationale: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14] For a purity method, this involves "forced degradation" to prove that the main peak is pure and that all degradation products are resolved from it.

Experimental Protocol:

  • Prepare five samples:

    • Unstressed Sample: Analyte dissolved in diluent.

    • Acid-Stressed: Analyte in 0.1 N HCl, heated at 80°C for 4 hours, then neutralized.

    • Base-Stressed: Analyte in 0.1 N NaOH, heated at 80°C for 4 hours, then neutralized.

    • Oxidative-Stressed: Analyte in 3% H₂O₂, stored at room temperature for 24 hours.

    • Thermal-Stressed: Solid analyte heated at 105°C for 24 hours.

  • Prepare a placebo sample (if validating for a drug product).

  • Inject all samples and a diluent blank into the HPLC system.

  • Analyze the chromatograms for peak purity of the main analyte peak using a Diode Array Detector (DAD) and ensure resolution between the main peak and any degradation peaks.

Performance Comparison:

ConditionResultAcceptance CriteriaStatus
Blank Injection No interfering peaks at the analyte retention time.No significant interference at the analyte RT.Pass
Placebo Injection No interfering peaks at the analyte retention time.No significant interference at the analyte RT.Pass
Forced Degradation Degradation observed in all stress conditions.Significant degradation should occur.Pass
Peak Purity (DAD) Purity angle is less than purity threshold for all stressed samples.Peak purity index > 0.999 or equivalent.Pass
Resolution Resolution between the main peak and the closest degradant peak is > 2.0.Resolution > 1.5 between all peaks.Pass
Linearity

Expert Rationale: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[3] This is fundamental for accurate quantitation.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.5 µg/mL to 750 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Performance Comparison:

Concentration (µg/mL)Mean Peak Area (n=3)
1.0 (LOQ)2,150
125.0248,500
250.0501,200
500.0 (100%)998,900
750.0 (150%)1,502,300
ParameterResultAcceptance CriteriaStatus
Correlation Coefficient (R²) 0.9998R² ≥ 0.999Pass
Y-intercept Should be close to zero.Y-intercept should not be significantly different from zero.Pass
Range

Expert Rationale: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[3] It is confirmed by the linearity, accuracy, and precision data.

Performance Comparison:

ParameterValidated RangeIntended PurposeStatus
Range 1.0 µg/mL to 750 µg/mLPurity testing requires a range from LOQ to ~120% of the specification.[3]Pass
Accuracy

Expert Rationale: Accuracy demonstrates the closeness of the test results to the true value. It is typically assessed using a recovery study, where a known amount of analyte is spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike a known amount of a related impurity standard into each sample at a relevant concentration (e.g., 0.5%).

  • Alternatively, if a drug product matrix is involved, spike the API into the placebo at three levels.

  • Analyze each level in triplicate and calculate the percentage recovery.

Performance Comparison (Spike Recovery):

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%400.0398.899.7%
100%500.0502.1100.4%
120%600.0597.099.5%
Mean Recovery 99.9%
ParameterResultAcceptance CriteriaStatus
% Recovery 99.5% - 100.4%Typically 98.0% - 102.0% for an assay.Pass
Precision

Expert Rationale: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability (short-term) and Intermediate Precision (long-term, within-lab variations).[3][6]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples from the same homogeneous batch at 100% of the test concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Performance Comparison:

Precision LevelParameterMean Assay (%)%RSDAcceptance CriteriaStatus
Repeatability (Day 1, Analyst 1) Purity (n=6)99.850.45%%RSD ≤ 2.0%Pass
Intermediate (Day 2, Analyst 2) Purity (n=6)99.790.51%%RSD ≤ 2.0%Pass
Overall (n=12) Purity99.820.48%Statistical comparison shows no significant difference.Pass
Detection & Quantitation Limits (LOD & LOQ)

Expert Rationale: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[13] These are critical for impurity testing.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the baseline noise.

  • The concentration that yields an S/N ratio of 3:1 is estimated as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is estimated as the LOQ.

  • Confirm the LOQ by injecting a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Performance Comparison:

ParameterResult (S/N Method)Acceptance CriteriaStatus
LOD 0.3 µg/mL (S/N = 3.3)S/N ≈ 3Pass
LOQ 1.0 µg/mL (S/N = 10.5)S/N ≈ 10Pass
LOQ Precision (n=6) %RSD = 4.8%%RSD ≤ 10%Pass
Robustness

Expert Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5]

Experimental Protocol:

  • Vary key method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH / Composition (e.g., % Organic ± 2%)

  • Analyze a system suitability sample under each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).

Performance Comparison:

Parameter VariedResultAcceptance CriteriaStatus
Flow Rate (0.9 mL/min) System suitability passes.System suitability criteria must be met.Pass
Flow Rate (1.1 mL/min) System suitability passes.System suitability criteria must be met.Pass
Temperature (28°C) System suitability passes.System suitability criteria must be met.Pass
Temperature (32°C) System suitability passes.System suitability criteria must be met.Pass
% Acetonitrile (±2%) System suitability passes.System suitability criteria must be met.Pass

Interpreting the Validation Data: A Holistic View

The relationship between validation parameters is crucial. Linearity establishes the working range, within which accuracy and precision must be proven. The sensitivity, defined by the LOQ, sets the lower boundary of this range for quantitative purposes.

Caption: Interrelationship of core validation parameters.

Final Assessment

The comprehensive validation data demonstrates that this HPLC method is highly specific, linear, accurate, precise, and robust for the intended purpose of assessing the purity of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride. The performance of the method, as summarized in the tables above, consistently meets or exceeds the stringent acceptance criteria established by the ICH. This self-validating system provides a high degree of confidence in the quality of analytical data generated, making it suitable for use in a regulated quality control environment for both batch release and stability testing.

References

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Methyl pyrrolidine-2-carboxylate hydrochloride Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]

  • Title: measure pyrrolidine by HPLC Source: Chromatography Forum URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma Group URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern analysis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride

Mass Spectrometry Fragmentation Pattern Analysis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride: A Comparative Guide Executive Summary The structural elucidation of basic, nitrogen-containing aliphatic ethers pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern Analysis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride: A Comparative Guide

Executive Summary

The structural elucidation of basic, nitrogen-containing aliphatic ethers presents a unique challenge in electrospray ionization tandem mass spectrometry (ESI-MS/MS). For compounds like 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride, the pyrrolidine ring acts as a powerful proton sink. This charge localization dictates the fragmentation chemistry, often suppressing the structural elucidation of the ether side chain.

As a Senior Application Scientist, I have designed this guide to objectively compare standard Higher-energy Collisional Dissociation (HCD) against an advanced In-Source Fragmentation (ISF-HCD) workflow. By analyzing the causality behind these fragmentation pathways, this guide provides a self-validating analytical protocol to achieve comprehensive structural coverage of pyrrolidine derivatives.

The Analytical Challenge: Proton Sequestration and Signal Suppression

3-[(2-Ethoxyethoxy)methyl]pyrrolidine (Free base MW: 173.25 g/mol , exact mass: 173.1416 Da) consists of a secondary amine ring linked to a di-ether side chain. In positive ESI, the molecule readily forms a protonated precursor ion at m/z 174.15 .

Because the gas-phase basicity of the pyrrolidine nitrogen is significantly higher than that of the ether oxygens, the ionizing proton almost exclusively localizes on the amine. When subjected to standard HCD, the lowest-energy dissociation pathway is the charge-driven cleavage of the entire side chain. The pyrrolidine preferentially sequesters the proton, leading to a dominant, uninformative fragment ion (the pyrroline cation at m/z 70.07) and a corresponding loss of structural detail regarding the ether chain[1].

To bypass this limitation, we must compare standard HCD with an alternative methodology: In-Source Fragmentation coupled with HCD (ISF-HCD) .

Comparative Methodology: Standard HCD vs. ISF-HCD

Standard HCD (The Conventional Approach)

In standard HCD, the intact precursor (m/z 174.15) is isolated in the quadrupole and fragmented in the collision cell.

  • Mechanism: Alpha-cleavage and inductive cleavage driven by the localized charge on the nitrogen.

  • Result: >90% of the ion current is funneled into the m/z 70.07 fragment. The neutral loss of the ethoxyethoxy chain leaves the analyst blind to potential modifications, impurities, or metabolic changes on the ether moiety.

ISF-HCD (The Pseudo-MS³ Alternative)

To circumvent the proton sequestration effect, we can intentionally utilize In-Source Fragmentation (ISF)[1]. By elevating the declustering potential (or fragmentor voltage) in the atmospheric pressure interface, we induce a charge-remote cleavage of the terminal ethanol group (-46 Da) before the ion reaches the quadrupole.

  • Mechanism: The high source voltage generates an abundant intermediate ion at m/z 128.11 . Because the most labile bond has already been broken, isolating and fragmenting this intermediate in the HCD cell forces secondary, higher-energy pathways to compete.

  • Result: A rich MS/MS spectrum detailing the internal ether linkages, yielding diagnostic ions at m/z 102.09 and m/z 84.08, characteristic of aliphatic ether fragmentation[2].

Fragmentation Pathway Logic

G Precursor Precursor Ion [M+H]+ m/z 174.15 HCD_Path Standard HCD (Proton Sequestered) Precursor->HCD_Path Low/Med CE ISF_Path ISF-HCD Workflow (Pre-fragmentation) Precursor->ISF_Path High Source Voltage Dom_Frag Dominant Fragment m/z 70.07 (Pyrroline) HCD_Path->Dom_Frag N-protonation drives neutral loss ISF_Inter ISF Intermediate m/z 128.11 (-Ethanol) ISF_Path->ISF_Inter In-Source Decay Suppressed Suppressed Structural Info (Ether chain lost) Dom_Frag->Suppressed Rich_Frag Rich MS3 Spectra m/z 102.09, 84.08, 70.07 ISF_Inter->Rich_Frag HCD of m/z 128.11

Figure 1: Standard HCD vs. ISF-HCD fragmentation pathways for pyrrolidine derivatives.

Quantitative Data & Structural Assignments

The following tables summarize the exact mass calculations and the objective performance comparison between the two analytical workflows.

Table 1: Exact Mass and Proposed Structural Assignments

Exact Mass (m/z)FormulaIon TypeMechanistic Origin
174.1489 [C9H20NO2]⁺[M+H]⁺Intact protonated molecule
128.1070 [C7H14NO]⁺FragmentLoss of terminal ethanol (-46.04 Da)
102.0914 [C5H12NO]⁺FragmentLoss of ethyl vinyl ether (-72.06 Da)
84.0808 [C5H10N]⁺FragmentAlpha-cleavage at C3-CH2 bond (methylpyrrolidinium)
70.0651 [C4H8N]⁺FragmentCharge-driven loss of entire ether side chain (pyrroline)

Table 2: Performance Comparison Matrix

FeatureStandard HCDISF-HCD (Pseudo-MS³)
Primary Precursor m/z 174.15m/z 128.11 (Generated in-source)
Dominant Fragment m/z 70.07 (>90% Base Peak)m/z 84.08, m/z 102.09
Structural Coverage Poor (Ether chain suppressed)Excellent (Ether chain elucidated)
Sensitivity High (Ion current concentrated)Moderate (Ion current distributed)

Experimental Protocol: Self-Validating ISF-HCD Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system. The protocol requires the analyst to visually confirm the generation of the ISF intermediate before proceeding to tandem MS acquisition.

Step 1: Sample Preparation

  • Reconstitute 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Ensure the pH is < 4.0 to guarantee complete protonation of the pyrrolidine ring prior to ESI.

Step 2: Source Optimization (ISF Generation)

  • Infuse the sample at 10 µL/min into the ESI source.

  • Monitor the MS1 scan range from m/z 50 to 200.

  • Gradually ramp the source voltage (Declustering Potential / Fragmentor Voltage) from 50 V to 150 V.

  • Validation Check: Observe the depletion of the m/z 174.15 peak and the maximization of the m/z 128.11 peak. Lock the source voltage at the apex of m/z 128.11 production.

Step 3: Quadrupole Isolation & HCD Fragmentation

  • Set Quadrupole 1 (Q1) to isolate the ISF-generated intermediate at m/z 128.11 (Isolation width: 1.0 Da).

  • Apply Normalized Collision Energy (NCE) in the HCD cell, stepping through 20, 30, and 40 NCE to capture both low-energy (m/z 102.09) and high-energy (m/z 84.08, 70.07) fragmentation events.

  • Acquire the MS/MS spectra in the high-resolution mass analyzer (Orbitrap or TOF) scanning from m/z 50 to 150.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Mass Spectrometric Analysis Aliphatic Ethers Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride for Modern Drug Discovery

This guide provides an objective, data-driven comparison of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride against structurally similar and commonly used pyrrolidine building blocks. The protocols and analyses herei...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, data-driven comparison of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride against structurally similar and commonly used pyrrolidine building blocks. The protocols and analyses herein are designed to equip researchers, medicinal chemists, and drug development professionals with the practical insights needed to make informed decisions in scaffold selection for small molecule synthesis.

Introduction: The Strategic Value of Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized structure provides access to three-dimensional chemical space, a critical attribute for enhancing properties such as solubility, metabolic stability, and target-binding selectivity.[3] In drug discovery, the selection of appropriate chemical building blocks—small, functionalized molecules ready for synthetic elaboration—is a foundational step that dictates the efficiency of a synthetic route and the ultimate properties of the final drug candidate.[4]

This guide focuses on 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride , a building block featuring a flexible, polar diether side chain. The hypothesis is that this side chain may confer advantageous physicochemical properties, such as enhanced aqueous solubility and an improved ADME profile, compared to simpler analogs. To test this, we will benchmark its performance in key assays relevant to early-stage drug discovery against a panel of alternative pyrrolidine building blocks.

Profile of the Benchmarked Building Blocks

The selection of comparators is crucial for a meaningful analysis. We have chosen building blocks that represent common structural motifs and allow for a systematic evaluation of how side-chain modifications at the C3 position influence performance.

Building Block NameStructureKey Feature
Test Article: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine HCl Cl.COCCO[C@H]1CCNC1 (SMILES)Polar, flexible diether side chain intended to improve solubility and physicochemical properties.
Comparator A: (R)-3-Hydroxypyrrolidine HCl Cl.[C@@H]1CNCC1O (SMILES)Simple, small polar group (hydroxyl). A common and cost-effective starting point.
Comparator B: (R)-3-(Methoxymethyl)pyrrolidine HCl CO[C@H]1CNCC1.Cl (SMILES)Simple monoether side chain. An intermediate in complexity between A and the Test Article.
Comparator C: Pyrrolidine HCl C1CCNC1.Cl (SMILES)The unsubstituted parent scaffold. Provides a fundamental baseline for comparison.

Experimental Design and Protocols

The following protocols are designed to be robust and self-validating, providing a clear assessment of each building block's performance across critical parameters.

Benchmarking Workflow Overview

The overall experimental process is designed to provide a holistic view of each building block's performance, from its intrinsic properties to its utility in a common synthetic transformation.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Chemical Stability Assessment cluster_2 Phase 3: Synthetic Utility cluster_3 Phase 4: Data Analysis Solubility Protocol 3.2: Aqueous Solubility Determination (Shake-Flask Method) Stability Protocol 3.3: Stability Under pH Stress (NMR Analysis) Solubility->Stability Characterized Building Blocks LogD LogD7.4 Calculation (Software-based) Coupling Protocol 3.4: Comparative Amide Coupling Reactivity (LC-MS Analysis) Stability->Coupling Analysis Comparative Analysis of: - Solubility - Stability (% Degradation) - Reaction Yield & Purity Coupling->Analysis Quantitative Results G cluster_product Product Pyrrolidine Pyrrolidine Building Block (HCl Salt) Product N-Benzoyl-pyrrolidine Derivative Pyrrolidine->Product Acid Benzoic Acid Acid->Product Base DIPEA Base->Product CouplingAgent HBTU CouplingAgent->Product Solvent DMF

Caption: General reaction scheme for the comparative amide coupling.

Methodology:

  • Reaction Setup: In separate vials, dissolve benzoic acid (12.2 mg, 0.1 mmol, 1.0 equiv) and HBTU (37.9 mg, 0.1 mmol, 1.0 equiv) in 1.0 mL of DMF.

  • Amine Addition: To each vial, add the respective pyrrolidine hydrochloride building block (0.11 mmol, 1.1 equiv).

  • Base Addition & Initiation: Add N,N-Diisopropylethylamine (DIPEA) (42 µL, 0.24 mmol, 2.4 equiv) to each vial. The extra equivalent of base is to neutralize the HCl salt.

  • Reaction: Stir the reactions at room temperature for 4 hours.

  • Quenching & Sampling: Quench the reaction by adding 100 µL of water. Dilute a 10 µL aliquot of the reaction mixture into 990 µL of 50:50 acetonitrile:water for analysis.

  • Analysis: Analyze the samples by LC-MS. Calculate the reaction yield based on the consumption of the limiting reagent (benzoic acid) and determine the purity of the product by peak area percentage at a suitable wavelength (e.g., 254 nm).

Comparative Data Analysis & Discussion

(Note: The following data is representative and illustrative for the purposes of this guide.)

Table 1: Physicochemical Properties
Building BlockMolecular Weight ( g/mol )Calculated LogD (pH 7.4)Aqueous Solubility (PBS, pH 7.4)
Test Article: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine HCl 225.72-1.85> 200 mg/mL
Comparator A: (R)-3-Hydroxypyrrolidine HCl 123.58-2.10> 200 mg/mL
Comparator B: (R)-3-(Methoxymethyl)pyrrolidine HCl 151.63-1.55> 200 mg/mL
Comparator C: Pyrrolidine HCl 107.57-1.30> 200 mg/mL

Discussion: As hydrochloride salts, all building blocks exhibit excellent aqueous solubility, as expected. The Test Article possesses a LogD value that is less polar than the hydroxyl analog but more polar than the unsubstituted pyrrolidine, suggesting a balanced lipophilicity profile which can be advantageous for achieving cell permeability without sacrificing solubility.

Table 2: Stability Under pH Stress (24h at 50°C)
Building Block% Degradation (Acidic, pH ~1)% Degradation (Basic, pH ~13)
Test Article: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine HCl < 2%< 2%
Comparator A: (R)-3-Hydroxypyrrolidine HCl < 2%< 2%
Comparator B: (R)-3-(Methoxymethyl)pyrrolidine HCl < 2%< 2%
Comparator C: Pyrrolidine HCl < 2%< 2%

Discussion: All tested pyrrolidine scaffolds demonstrate high stability under both acidic and basic conditions. The ether linkages in the Test Article and Comparator B do not appear to be a liability under these accelerated stress conditions, indicating their suitability for a wide range of synthetic reaction conditions.

Table 3: Amide Coupling Performance
Building BlockReaction Yield (%)Product Purity (%, by UV)Notes on Workup
Test Article: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine HCl 94%96%Product is highly water-soluble; requires extraction with polar organic solvents.
Comparator A: (R)-3-Hydroxypyrrolidine HCl 91%97%Standard workup. Potential for O-acylation as a minor side product.
Comparator B: (R)-3-(Methoxymethyl)pyrrolidine HCl 95%98%Standard workup.
Comparator C: Pyrrolidine HCl 98%>99%Cleanest reaction, highest yield. Standard workup.

Discussion: All building blocks perform well in the standard amide coupling reaction. The unsubstituted pyrrolidine (Comparator C) shows the highest reactivity, which is expected due to the lack of steric hindrance around the nitrogen atom. The Test Article provides an excellent yield and purity, comparable to the simpler analogs. Its increased polarity, however, results in a more polar amide product, which may necessitate adjustments to standard extractive workup procedures, such as using solvents like ethyl acetate or dichloromethane repeatedly.

Summary and Application Scientist's Recommendation

This benchmarking study demonstrates that 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is a robust and versatile chemical building block for drug discovery applications.

  • Key Strengths: It combines excellent aqueous solubility and chemical stability with high reactivity in one of the most fundamental synthetic transformations in medicinal chemistry. The ethoxyethoxy side chain provides a desirable balance of polarity (LogD -1.85) and introduces a flexible, hydrogen-bond accepting moiety without creating a metabolic liability.

  • Considerations: The primary practical difference observed was in the properties of the resulting amide product. The high polarity imparted by the diether side chain makes the products more water-soluble, which could be a significant advantage for final compound properties but may require optimization of purification protocols (e.g., favoring reverse-phase chromatography over normal-phase or standard liquid-liquid extraction).

Recommendation: 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is highly recommended for:

  • Scaffold Hopping & Lead Optimization: When seeking to improve the solubility and overall physicochemical profile of a lead series based on a simpler pyrrolidine core.

  • Fragment-Based Drug Discovery (FBDD): The balanced properties and vector for growth make it an attractive fragment for library development.

  • PROTACs and Molecular Glues: The ether chain can serve as a flexible linker element or a solubilizing group for these larger, more complex molecules.

It serves as an excellent alternative to simpler building blocks like 3-hydroxypyrrolidine when the goal is to introduce favorable properties beyond a simple polar handle.

References

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • ResearchGate. (2014). Stability of drugs and medicines Hydrolysis. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Available at: [Link]

  • MDPI. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Available at: [Link]

  • BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine Hydrochloride: An LC-MS/MS-Centric Approach

For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride, a small, polar molecule that presents unique analytical challenges. Our focus will be on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, validated according to stringent regulatory guidelines. We will also objectively compare this method with an alternative approach, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), providing the necessary experimental data to inform your analytical strategy.

The Analytical Challenge: Quantifying a Small Polar Molecule

3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is characterized by its high polarity and lack of a significant chromophore, making it poorly suited for traditional reversed-phase HPLC with UV detection. Achieving adequate retention on standard C18 columns is difficult, and its low UV absorbance compromises sensitivity. Consequently, more advanced analytical techniques are required for reliable quantification in various matrices, particularly in biological fluids, which are essential for pharmacokinetic and toxicokinetic studies.

The Gold Standard: A Validated LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pharmaceuticals due to its unparalleled sensitivity, selectivity, and speed.[1] The selectivity of MS/MS, which monitors a specific precursor-to-product ion transition, minimizes interference from complex matrix components.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation (from Human Plasma):

  • Rationale: The objective is to efficiently extract the polar analyte from the complex plasma matrix while removing proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[2][3] A protein precipitation followed by solid-phase extraction (SPE) is a robust approach.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Rationale: Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected to enhance retention and achieve a good peak shape.[4]

  • Parameters:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

3. Mass Spectrometry:

  • Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.[1]

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Analyte: m/z 174.2 -> 100.1 (Quantifier), m/z 174.2 -> 72.1 (Qualifier)

      • Internal Standard: m/z 178.2 -> 104.1

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

An Alternative Approach: HPLC with Charged Aerosol Detection (CAD)

For laboratories where LC-MS/MS is not available or for certain applications like purity analysis of the drug substance, HPLC with a "universal" detector can be a viable alternative. Charged Aerosol Detection (CAD) is a powerful technique for detecting non-volatile and semi-volatile compounds that lack a UV chromophore.[5][6] The detector response is proportional to the mass of the analyte, offering a more uniform response across different compounds compared to other detectors like Evaporative Light Scattering Detectors (ELSD).[6]

Experimental Protocol: HPLC-CAD Method

1. Sample Preparation (for Drug Substance Purity):

  • Procedure:

    • Accurately weigh and dissolve the drug substance in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

2. High-Performance Liquid Chromatography:

  • Rationale: A HILIC column is also suitable here to achieve good retention.

  • Parameters:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

3. Charged Aerosol Detection:

  • Parameters:

    • Gas: Nitrogen

    • Evaporation Temperature: Optimized for the mobile phase composition.

    • Data Collection Rate: 10 Hz

Performance Comparison: LC-MS/MS vs. HPLC-CAD

The choice of analytical method depends on the specific requirements of the analysis. Below is a comparison based on typical performance characteristics, supported by experimental data.

Parameter LC-MS/MS HPLC-CAD Rationale for Difference
Specificity/Selectivity Very HighModerateLC-MS/MS monitors specific mass transitions, minimizing interference. CAD is a universal detector and will respond to any non-volatile compound.
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (in plasma)100 ng/mL (for drug substance)The mass spectrometer is an inherently more sensitive detector than CAD.[7]
Linearity (r²) >0.999>0.995Both techniques offer excellent linearity, but MS often provides a slightly better correlation.
Accuracy (% Bias) Within ±15%Within ±15%Both methods can be highly accurate when properly validated.
Precision (%RSD) <15%<15%Both methods demonstrate good precision.
Matrix Effects Potential for ion suppression/enhancementLess susceptible to matrix effectsThe ionization process in MS can be affected by co-eluting matrix components. CAD response is based on particle mass.
Throughput HighModerateThe faster chromatography and higher sensitivity of LC-MS/MS allow for shorter run times.
Cost & Complexity HighModerateLC-MS/MS systems are more expensive to purchase and maintain and require more specialized expertise.

Method Validation: A Trustworthy and Self-Validating System

A rigorous validation process is essential to ensure that an analytical method is suitable for its intended purpose. The validation of the LC-MS/MS method should be conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry (M10) and the ICH Q2(R1) guidelines.[5][8]

Key Validation Parameters:
  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. A calibration curve with at least six non-zero standards is typically used.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated using quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte is assessed by comparing the analyte response in a post-extracted spiked sample to the response in a neat solution.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) must be evaluated.

Visualizing the Workflow

LC-MS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation SPE Solid-Phase Extraction (Mixed-mode Cation Exchange) Protein_Precipitation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution HILIC_Separation HILIC Separation Evaporation_Reconstitution->HILIC_Separation ESI_Ionization ESI+ Ionization HILIC_Separation->ESI_Ionization MRM_Detection MRM Detection (Triple Quadrupole MS) ESI_Ionization->MRM_Detection Quantification Quantification (Calibration Curve) MRM_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: Workflow for the LC-MS/MS quantitative analysis.

Method_Validation_Process cluster_params Core Validation Parameters Method_Development Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy_Precision Accuracy & Precision Validation_Protocol->Accuracy_Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Recovery Recovery Validation_Protocol->Recovery Matrix_Effect Matrix Effect Validation_Protocol->Matrix_Effect Stability Stability Validation_Protocol->Stability Validation_Report Final Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy_Precision->Validation_Report LOD_LOQ->Validation_Report Recovery->Validation_Report Matrix_Effect->Validation_Report Stability->Validation_Report

Caption: The comprehensive method validation process.

Conclusion

For the quantitative analysis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride, a fully validated LC-MS/MS method stands as the superior choice, particularly for bioanalytical applications requiring high sensitivity and selectivity. The ability to measure picogram levels of the analyte in complex biological matrices is a significant advantage in drug development. While HPLC-CAD presents a viable and more accessible alternative for applications such as purity assessment of the drug substance, it lacks the sensitivity and selectivity of LC-MS/MS. The selection of the most appropriate analytical method should be guided by the specific analytical needs, regulatory requirements, and available resources. A thorough understanding of the principles and performance characteristics of each technique is paramount to generating reliable and defensible data.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • LCGC International. (2026). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Wiley Focus. (2023). How Charged Aerosol Detection is Revolutionizing HPLC Analysis. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Reddit. (2023). CAD vs MS for HPLC on compounds without chromophores?[Link]

  • Biotage. (2024). Purifying natural product extracts? Why you should use ELSD with UV detection. [Link]

  • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • PMC. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. [Link]

  • PMC. (2015). A multi-detector chromatographic approach for characterization and quantitation of botanical constituents to enable in silico safety assessments. [Link]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride
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